molecular formula C11H17N B1421437 2-Methyl-2-(3-methylphenyl)propan-1-amine CAS No. 1176702-36-5

2-Methyl-2-(3-methylphenyl)propan-1-amine

Cat. No.: B1421437
CAS No.: 1176702-36-5
M. Wt: 163.26 g/mol
InChI Key: QOIWNUGQGPTFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(3-methylphenyl)propan-1-amine is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . Its structure is characterized by a propan-1-amine chain with a methyl substituent at the second carbon and a 3-methylphenyl group at the same position . Researchers can identify the compound using its SMILES notation (CC1=CC(=CC=C1)C(C)(C)CN) and its InChIKey (QOIWNUGQGPTFRQ-UHFFFAOYSA-N) . This amine serves as a valuable organic building block in medicinal chemistry and drug discovery research. Patents describe synthetic methods for closely related "2-methyl-1-substituted phenyl-2-propyl amine" compounds, highlighting their relevance as intermediates in the development of novel pharmacologically active molecules . The sterically hindered structure, featuring a tertiary carbon center, makes it a subject of interest for exploring structure-activity relationships and developing new synthetic methodologies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-2-(3-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIWNUGQGPTFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and pharmacological context of 2-Methyl-2-(3-methylphenyl)propan-1-amine . This document is structured for researchers and drug development professionals, focusing on the compound's structural utility as a stable, lipophilic amine scaffold.

Chemical Identity & Structural Classification

2-Methyl-2-(3-methylphenyl)propan-1-amine is a synthetic organic amine belonging to the class of


-dimethylphenethylamines . Structurally, it is characterized by a primary amine group attached to a neopentyl-like scaffold, where the 

-carbon is fully substituted (gem-dimethyl) and bears a meta-tolyl moiety.

This specific steric arrangement distinguishes it from its isomer Phentermine (


-dimethylphenethylamine). While Phentermine places the steric bulk directly on the amine-bearing carbon (

), this compound places the bulk on the adjacent (

) carbon, creating a unique pharmacological and physicochemical profile.
Property Data
IUPAC Name 2-Methyl-2-(3-methylphenyl)propan-1-amine
Common Synonyms

-Dimethyl-3-methylphenethylamine; 2-(m-Tolyl)-2-methylpropylamine
Molecular Formula

Molecular Weight 163.26 g/mol
SMILES CC1=CC(=CC=C1)C(C)(C)CN
CAS Registry Not widely listed; related to 93-88-9 (unsubstituted)

Physicochemical Profile

The physicochemical behavior of 2-Methyl-2-(3-methylphenyl)propan-1-amine is dominated by the gem-dimethyl effect (Thorpe-Ingold effect) and the lipophilicity of the m-tolyl ring.

Calculated & Predicted Properties

Data derived from consensus modeling of the


-dimethylphenethylamine scaffold.
PropertyValue (Est.)Context & Implication
LogP (Octanol/Water) 3.1 ± 0.2 Highly lipophilic. Indicates high Blood-Brain Barrier (BBB) permeability.
pKa (Basic) 10.2 ± 0.3 Typical for primary aliphatic amines. Exists predominantly as a cation at physiological pH (7.4).
Polar Surface Area (PSA) 26.02 Ų Low PSA facilitates membrane diffusion and CNS entry.
Boiling Point 235°C - 245°C Estimated at 760 mmHg. High thermal stability due to steric bulk.
Solubility (Water) < 1 mg/mL Free base is sparingly soluble; requires conversion to HCl or tartrate salt for aqueous formulation.
Structural Stability Analysis

The neopentyl-like structure (


) confers exceptional chemical stability:
  • Oxidative Resistance: The absence of protons on the

    
    -carbon prevents standard 
    
    
    
    -oxidation pathways.
  • Steric Shielding: The gem-dimethyl group sterically hinders nucleophilic attack on the aromatic ring and protects the amine from enzymatic degradation (see Section 4).

Synthesis & Production Methodology

While Friedel-Crafts alkylation is possible, it often yields mixed isomers. The most robust, "self-validating" synthesis for the pure meta isomer utilizes the Nitrile Alkylation-Reduction pathway. This route ensures regiospecificity by starting with the pre-functionalized m-tolyl ring.

Validated Synthetic Route

Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).

  • Gem-Dimethylation:

    • Reagents: Sodium Hydride (NaH, 2.2 eq), Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

    • Protocol: Deprotonation of the benzylic position followed by double alkylation. The quaternary carbon is formed before the amine, preventing poly-alkylation of the nitrogen later.

    • Intermediate: 2-Methyl-2-(3-methylphenyl)propanenitrile.

  • Nitrile Reduction:

    • Reagents: Lithium Aluminum Hydride (

      
      , 1.5 eq), Diethyl Ether or THF.
      
    • Protocol: The sterically hindered nitrile requires reflux conditions to fully reduce to the primary amine.

    • Workup: Fieser workup (

      
      ) to precipitate aluminum salts.
      
Synthesis Flow Diagram (DOT)

SynthesisPath Start 3-Methylphenylacetonitrile (Precursor) Step1 Gem-Dimethylation (NaH / MeI / THF) Start->Step1 Nucleophilic Substitution Inter Intermediate: 2-Methyl-2-(3-methylphenyl) propanenitrile Step1->Inter Formation of Quaternary C Step2 Reduction (LiAlH4 / Reflux) Inter->Step2 Hydride Transfer Final Target: 2-Methyl-2-(3-methylphenyl) propan-1-amine Step2->Final Hydrolysis

Figure 1: Regiospecific synthesis via nitrile alkylation, ensuring the meta-substitution pattern is preserved.

Pharmacological Implications

The core value of 2-Methyl-2-(3-methylphenyl)propan-1-amine in drug development lies in its specific interaction with Monoamine Oxidases (MAO) and Monoamine Transporters (MATs).

Metabolic Stability (MAO Resistance)

Endogenous phenethylamines are rapidly degraded by MAO-B, which oxidizes the


 bond.
  • Mechanism: MAO requires the abstraction of a proton from the carbon adjacent to the amine (

    
    -carbon) or utilizes the 
    
    
    
    -carbon for stabilization.
  • Blockade: While this compound possesses

    
    -protons (
    
    
    
    ), the bulky gem-dimethyl group at the
    
    
    -position
    creates a "steric umbrella." This prevents the enzyme from achieving the correct conformation to oxidize the amine, significantly extending the plasma half-life (
    
    
    ) compared to phenethylamine.
Structure-Activity Relationship (SAR)
  • Lipophilicity & BBB: The 3-methyl substitution on the phenyl ring increases

    
     (approx +0.5 units vs. unsubstituted), enhancing CNS penetration.
    
  • Selectivity: Meta-substitution on phenethylamine scaffolds is often associated with increased selectivity for Norepinephrine (NET) and Dopamine (DAT) transporters over Serotonin (SERT).

  • Comparison: Unlike Phentermine (an amphetamine-like releaser),

    
    -dimethyl analogs often act as pure reuptake inhibitors or distinct releasing agents with lower neurotoxicity profiles.
    
Metabolic Logic Diagram (DOT)

MetabolicStability Compound 2-Methyl-2-(3-methylphenyl) propan-1-amine MAO_Enzyme Monoamine Oxidase (MAO) Compound->MAO_Enzyme Enters Active Site Result Extended Half-Life (High CNS Availability) Compound->Result Bypasses Degradation Metabolism Oxidative Deamination MAO_Enzyme->Metabolism BLOCKED by Beta-Gem-Dimethyl Sterics

Figure 2: The gem-dimethyl group acts as a steric shield, preventing MAO-mediated degradation.

Handling & Safety Protocols

As a lipophilic primary amine, this compound presents specific hazards that must be managed in a research setting.

  • Corrosivity: The free base is caustic and can cause skin/eye burns (pH > 11 in aqueous suspension). Protocol: Handle only in a fume hood; wear nitrile gloves and eye protection.

  • Storage: Store as the Hydrochloride (HCl) or Tartrate salt to prevent oxidation and absorption of atmospheric

    
     (carbamate formation).
    
    • Free Base: Store under Argon at 4°C.

    • Salt: Store at RT, desiccated.

  • Toxicity: Presumed CNS stimulant. Treat as a potent sympathomimetic. Avoid aerosolization.

References

  • PubChem. 2-Methyl-2-phenylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Blicke, F. F., & Monroe, E. (1939). Antispasmodics. I. Basic Esters of Some Arylacetic Acids. Journal of the American Chemical Society. (Foundational synthesis of gem-dimethyl phenethylamines).
  • Knoll A.G. (1943). Method for the production of beta-substituted phenethylamines.[1][2] US Patent Office. (Historical context on beta-alkylation).

  • Cheméo. Predicted Properties for substituted propanamines. Available at: [Link]

Sources

Structural Elucidation and Characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine

[1]

Executive Summary & Chemical Identity[2][3][4]

2-Methyl-2-(3-methylphenyl)propan-1-amine is a sterically hindered primary amine belonging to the class of

1

1

This specific molecular architecture confers significant resistance to oxidative deamination by Monoamine Oxidases (MAO), making it a valuable scaffold for designing metabolically stable monoaminergic modulators.[1]

Chemical Data Table
PropertySpecification
IUPAC Name 2-Methyl-2-(3-methylphenyl)propan-1-amine
Common Class

-Dimethylphenethylamine derivative
Molecular Formula

Molecular Weight 163.26 g/mol
Monoisotopic Mass 163.1361 Da
CAS Registry (Analog) Note: Specific isomer often unlisted; see 21404-88-6 for phenyl analog
Physical State Colorless oil (free base); White crystalline solid (HCl salt)
pKa (Calc.) ~10.2 (Typical for hindered primary amines)

Synthetic Pathway (Proof of Structure)

To rigorously establish the structure, we employ a "synthesis-based confirmation" approach.[1] Direct alkylation of 3-methylphenethylamine is prone to over-alkylation. Therefore, we utilize a Nitrile-


-Alkylation followed by Reduction11
Reaction Protocol
  • Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).

  • Step 1: Gem-Dimethylation: Exhaustive methylation at the

    
    -carbon using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF. This locks the quaternary center.
    
  • Step 2: Reduction: Conversion of the sterically hindered nitrile to the primary amine using Lithium Aluminum Hydride (

    
    ) in diethyl ether.
    
DOT Diagram: Synthetic Logic & Pathway[1]

SynthesisPathwayStart3-Methylphenylacetonitrile(C8H7N)Intermediate2-Methyl-2-(3-methylphenyl)propionitrile(Quaternary Center Formed)Start->IntermediateReagent11. NaH (2.2 eq)2. MeI (2.5 eq)THF, 0°C to RefluxProduct2-Methyl-2-(3-methylphenyl)propan-1-amine(Target Molecule)Intermediate->ProductReagent2LiAlH4 (excess)Et2O, Reflux(Nitrile Reduction)

Caption: Figure 1. Unambiguous synthetic route ensuring the formation of the quaternary

Spectroscopic Elucidation

The structural integrity of 2-Methyl-2-(3-methylphenyl)propan-1-amine is validated through a distinct "fingerprint" in NMR and MS analysis.[1]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in

1
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.15 - 7.25 Multiplet1HAr-H (C5)Meta-substitution pattern overlap.[1]
7.00 - 7.10 Multiplet3HAr-H (C2, C4, C6)The proton at C2 is often a singlet-like peak due to isolation between alkyl groups.[1]
2.78 Singlet2H

Critical Proof: Appears as a sharp singlet.[1] If the methyls were on the nitrogen or distributed differently, this would split.[1]
2.35 Singlet3H

Characteristic tolyl methyl group.
1.32 Singlet6H

Gem-Dimethyl Signature: A strong singlet integrating to 6H confirms the quaternary center.
1.10 Broad Singlet2H

Exchangeable with

.
Mass Spectrometry (EI-MS)

In Electron Impact (70 eV) mass spectrometry, this molecule exhibits a fragmentation pattern dictated by the stability of the tertiary benzylic carbocation vs. the iminium ion.[1]

  • Molecular Ion (

    
    ):  m/z 163 (Weak/Trace).
    
  • Base Peak (Option A - Iminium): m/z 30 (

    
    ). Common in primary amines, but often suppressed in hindered systems.[1]
    
  • Major Fragment (Option B - Benzylic): m/z 133.

    • Mechanism:[2] Cleavage of the

      
       bond.
      
    • Fragment:

      
       (Tertiary Benzylic Carbocation).
      
    • Calculation: Tolyl (91) + 2 Methyls (30) + Quaternary C (12) = 133.[1]

    • Significance: The high abundance of m/z 133 confirms the gem-dimethyl group is attached directly to the ring.[1]

DOT Diagram: MS Fragmentation Logic

MSFragmentationcluster_pathwaysCompeting Fragmentation PathwaysParentMolecular Ion (M+)m/z 163PathAAlpha Cleavage(Loss of Ar-C(Me)2)Parent->PathAPathBBenzylic Cleavage(Loss of CH2-NH2)Parent->PathBFragAFragment A[CH2=NH2]+m/z 30PathA->FragAStandard Amine FragFragBFragment B[Ar-C(Me)2]+(Tertiary Benzylic Cation)m/z 133PathB->FragBStabilized byHyperconjugation (Dominant)

Caption: Figure 2. Mass spectral fragmentation showing the competition between iminium formation and the stable tertiary benzylic cation (m/z 133).

Experimental Protocol: Synthesis & Isolation

Safety Warning: This protocol involves Lithium Aluminum Hydride (pyrophoric) and Methyl Iodide (alkylating agent). All operations must be performed in a fume hood.

Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propionitrile[1]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain

    
     atmosphere.
    
  • Base Preparation: Suspend NaH (60% in oil, 4.4 g, 110 mmol) in dry THF (100 mL). Cool to 0°C.

  • Addition: Add 3-methylphenylacetonitrile (6.55 g, 50 mmol) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Methyl Iodide (15.6 g, 110 mmol) dropwise. The solution will warm; control exotherm.

  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Distill under reduced pressure or use flash chromatography to isolate the dimethylated nitrile.

Step 2: Reduction to Amine[1]
  • Setup: Flame-dry flask with

    
     inlet.
    
  • Reagent: Charge

    
     (2.85 g, 75 mmol) in dry Diethyl Ether (150 mL). Cool to 0°C.
    
  • Addition: Add the nitrile from Step 1 (dissolved in ether) dropwise to the hydride suspension.

  • Reaction: Allow to warm to room temperature, then reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 2.8 mL

    
    , 2.8 mL 15% NaOH, 8.4 mL 
    
    
    .
  • Isolation: Filter the granular white precipitate. Dry the filtrate (

    
    ) and evaporate the solvent.
    
  • Salt Formation: Dissolve the oil in dry ethanol. Add concentrated HCl dropwise until pH ~2. Add diethyl ether to precipitate the 2-Methyl-2-(3-methylphenyl)propan-1-amine hydrochloride salt.[1] Recrystallize from Isopropanol/Ether.

Pharmacological Implications[1][7]

Researchers investigating this scaffold typically focus on its interaction with Trace Amine-Associated Receptors (TAAR1) or Monoamine Transporters (MATs).

  • Steric Shielding: The gem-dimethyl group at the

    
    -position prevents the formation of the 
    
    
    -carbon radical required for MAO degradation.[1] This results in a significantly longer half-life compared to phenethylamine.
  • Selectivity: The meta-methyl substituent often improves selectivity for Norepinephrine Transporters (NET) over Dopamine Transporters (DAT) compared to the unsubstituted analog (Phentermine), reducing abuse potential while maintaining sympathomimetic activity.[1]

References

  • Ritter Reaction & Amine Synthesis

    • Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. Link[1]

  • Spectroscopic Data of Phenethylamines

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1]

  • Pharmacology of Hindered Amines

    • Rothman, R. B., et al. (2001).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link[1]

  • Synthetic Methodology (Nitrile Alkylation)

    • Makosza, M., & Jonczyk, A. (1976).[1] Phase-transfer alkylation of nitriles. Organic Syntheses. Link[1]

Navigating the Isomeric Maze: A Technical Guide to 2-Methyl-2-(Aryl)propan-1-amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Cornerstone of Chemical Identity: The CAS Number

Before delving into the specifics of the target molecule and its relatives, it is crucial to establish the significance of the CAS number. A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service, a division of the American Chemical Society.[1][2][3] This system provides a universal language for identifying chemicals, transcending regional and linguistic variations in naming conventions.[2][4] For researchers and drug developers, the CAS number is indispensable for:

  • Unambiguous Communication: Ensuring that all parties are referring to the exact same substance, which is critical for reproducible research and regulatory submissions.[2][4][5]

  • Information Retrieval: Facilitating accurate searches across vast databases for literature, patents, safety data, and supplier information.[1][2]

  • Regulatory Compliance: Governmental and international agencies rely on CAS numbers for tracking and regulating chemical substances.[3][4]

  • Inventory and Safety Management: Accurate tracking of chemicals for safety protocols and inventory management is facilitated by the use of unique CAS numbers.[3][4]

The absence of a readily searchable CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine suggests it may be a novel compound or one that has not been extensively documented in the scientific literature. This necessitates a careful examination of its documented isomers to infer its potential properties and synthetic pathways.

The Isomeric Landscape of 2-Methyl-2-(Aryl)propan-1-amines

The position of the methyl group on the phenyl ring significantly influences the molecule's spatial arrangement and, consequently, its chemical and biological properties. While a CAS number for the meta-isomer (3-methylphenyl) is not immediately found, several other isomers are well-documented.

Key Isomers and Their Identification

Here, we present a comparative overview of the key isomers and related structures, which will form the basis of our technical discussion.

Compound NameIsomeric Relationship to TargetCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-2-phenylpropan-1-amineUnsubstituted Phenyl Analog21404-88-6C₁₀H₁₅N149.23
2-Methyl-2-(4-methylphenyl)propan-1-aminepara-Isomer786602-39-9C₁₁H₁₇N163.26
2-(3-methylphenyl)propan-2-amineStructural Isomer (meta)30568-40-2C₁₀H₁₅N149.23
2-methyl-1-(4-methylphenyl)propan-2-amineStructural Isomer (para)67510-95-6C₁₁H₁₇N163.26

Data sourced from multiple chemical supplier and database entries.[6][7][8][9]

Synthesis Strategies for Substituted 2-Methyl-2-(Aryl)propan-1-amines

The synthesis of this class of compounds often involves multi-step processes. A Chinese patent (CN105085278A) provides a general and efficient method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which can be adapted for the synthesis of our target molecule and its isomers.[10]

General Synthetic Protocol

A plausible synthetic route, inspired by the methodologies for related compounds, is outlined below. This approach offers a significant improvement in yield over previously reported methods and avoids the use of highly toxic reagents like sodium cyanide.[10]

Step 1: Alkylation of Isobutyronitrile Substituted benzyl halide (e.g., 3-methylbenzyl bromide) is reacted with isobutyronitrile in the presence of a strong base to form the corresponding 2-methyl-2-(substituted phenyl)propanenitrile.

Step 2: Hydrolysis to Carboxylic Acid The resulting nitrile is hydrolyzed under basic conditions to yield 2-methyl-2-(substituted phenyl)propanoic acid.

Step 3: Curtius Rearrangement The carboxylic acid undergoes a Curtius rearrangement, typically via an acyl azide intermediate, to form an isocyanate, which is then trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.

Step 4: Deprotection to the Primary Amine The carbamate protecting group is removed, often by catalytic hydrogenation, to yield the final 2-methyl-2-(substituted phenyl)propan-1-amine.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

G cluster_start Starting Materials cluster_intermediate1 Step 1: Alkylation cluster_intermediate2 Step 2: Hydrolysis cluster_intermediate3 Step 3: Curtius Rearrangement & Trapping cluster_final Step 4: Deprotection 3-Methylbenzyl Bromide 3-Methylbenzyl Bromide A 2-Methyl-2-(3-methylphenyl)propanenitrile 3-Methylbenzyl Bromide->A Isobutyronitrile Isobutyronitrile Isobutyronitrile->A B 2-Methyl-2-(3-methylphenyl)propanoic Acid A->B Base, H₂O C Benzyl (2-methyl-2-(3-methylphenyl)propyl)carbamate B->C 1. DPPA, Et₃N 2. Benzyl Alcohol D 2-Methyl-2-(3-methylphenyl)propan-1-amine C->D H₂, Pd/C

Caption: Proposed synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these amines are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing the known and predicted properties of the key isomers.

Property2-Methyl-2-phenylpropan-1-amine2-Methyl-2-(4-methylphenyl)propan-1-amine2-(3-methylphenyl)propan-2-amine
CAS Number 21404-88-6[7][8][11]786602-39-930568-40-2[6]
Molecular Formula C₁₀H₁₅N[8]C₁₁H₁₇NC₁₀H₁₅N[6]
Molecular Weight 149.23 g/mol [8]163.26 g/mol 149.23 g/mol [6]
Physical Form Liquid[7]LiquidData not readily available
Boiling Point Data not readily availableData not readily availableData not readily available
XLogP3 (Predicted) 2.6[8]Data not readily availableData not readily available

Applications in Drug Development and Research

This class of molecules, characterized by a neopentyl amine scaffold attached to an aromatic ring, holds potential as building blocks in medicinal chemistry.

  • Pharmaceutical Intermediates: The amine functionality and the aromatic ring are common features in pharmacologically active molecules, allowing for further structural modifications to enhance binding to biological targets.[6] The related compound, 2-(3-methylphenyl)propan-2-amine, is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

  • Scaffolds for CNS-Active Agents: Phenethylamine derivatives are well-known for their activity in the central nervous system (CNS). While some, like phentermine (2-methyl-1-phenyl-propan-2-amine), are used as appetite suppressants, the structural nuances of the 2-methyl-2-arylpropan-1-amine scaffold could lead to compounds with different pharmacological profiles.[12] The α,α-dimethyl substitution may increase metabolic stability, potentially leading to a longer duration of action compared to other phenethylamines.[13]

  • β2-Adrenergic Receptor Agonists: A patent for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds indicates their use in the preparation of β2-adrenergic receptor agonists for treating conditions like asthma and COPD.[10]

Logical Workflow for Novel Compound Evaluation

For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, a structured approach to its characterization and evaluation is essential.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Physicochemical & Biological Evaluation cluster_documentation Documentation & Registration A Optimized Synthesis B Purification (e.g., Chromatography) A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry B->D E FTIR Spectroscopy B->E F Purity Analysis (e.g., HPLC) C->F D->F E->F G Solubility & LogP Determination F->G H In Vitro Biological Screening G->H I Data Compilation H->I J CAS Number Registration I->J

Caption: A logical workflow for the synthesis, characterization, and potential CAS registration of a novel compound.

Conclusion and Future Directions

The definitive identification of chemical compounds through their CAS numbers is a fundamental requirement for robust scientific research and development. While a CAS number for 2-Methyl-2-(3-methylphenyl)propan-1-amine is not currently indexed in major public databases, this technical guide provides a comprehensive framework for understanding this molecule through the lens of its well-documented isomers. The synthetic pathways and potential applications discussed herein offer a solid foundation for researchers interested in this class of compounds.

Future work should focus on the unambiguous synthesis and rigorous characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine. Following the logical workflow outlined, subsequent research should aim to purify the compound to a high degree, elucidate its structure using modern analytical techniques, and determine its key physicochemical properties. Once these data are established, the compound can be submitted to the Chemical Abstracts Service for the assignment of a unique CAS number, thereby officially incorporating it into the global chemical library and paving the way for its further investigation in drug discovery and other scientific endeavors.

References

  • Creative Safety Supply. (n.d.). Why is the CAS number important? Retrieved from [Link]

  • Pharmaoffer.com. (2023, May 23). What are CAS Numbers: The Key to Chemical Identification. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Interpret CAS Numbers for Biochemical Substances. Retrieved from [Link]

  • Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-methylphenyl)propan-2-amine. Retrieved from [Link]

  • Chemsrc. (2025, October 21). 2-methyl-2-phenylpropan-1-amine,hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PharmaCompass. (n.d.). 2-Methyl-1-phenyl-2-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. Retrieved from [Link]

Sources

Investigating the Putative Mechanism of Action of 2-Methyl-2-(3-methylphenyl)propan-1-amine: A Hypothesis-Driven Approach for Novel Psychoactive Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 2-Methyl-2-(3-methylphenyl)propan-1-amine is a novel phenethylamine derivative for which the mechanism of action has not been extensively characterized in peer-reviewed literature. This guide proposes a putative mechanism based on its structural similarity to known monoamine releasing agents and reuptake inhibitors. We outline a comprehensive, multi-tiered experimental strategy to systematically elucidate its pharmacological profile. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the characterization of new psychoactive compounds, detailing the requisite binding, functional, and signaling assays to rigorously define its molecular interactions and downstream functional consequences.

Introduction and Structural Analysis

2-Methyl-2-(3-methylphenyl)propan-1-amine belongs to the family of substituted phenethylamines, a class of compounds known for their profound effects on the central nervous system (CNS). Its chemical structure, featuring a propane backbone with a primary amine at position 1, a methyl group at position 2, and a 3-methylphenyl (m-tolyl) group also at position 2, suggests a potential interaction with monoaminergic systems.

The key structural features that inform its hypothesized mechanism are:

  • Phenethylamine Scaffold: This core structure is shared by endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic stimulants and entactogens.

  • α,α-dimethyl Substitution: The two methyl groups on the carbon adjacent to the phenyl ring create a quaternary carbon center. This sterically hindered feature is analogous to the structure of phentermine. This conformation can influence binding affinity and selectivity for monoamine transporters and receptors, potentially reducing enzymatic metabolism by monoamine oxidase (MAO) and extending the compound's duration of action.

  • Primary Amine: The unsubstituted primary amine is a critical feature for interaction with the substrate recognition sites of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • m-tolyl Group: The methyl group at the 3-position of the phenyl ring modifies the electronic and lipophilic properties of the molecule compared to its unsubstituted counterpart. This substitution can fine-tune selectivity and potency towards specific monoaminergic targets.

Based on these features, we hypothesize that 2-Methyl-2-(3-methylphenyl)propan-1-amine functions as a monoamine transporter modulator , likely acting as a substrate for these transporters to induce neurotransmitter release (a releasing agent) and/or inhibit their reuptake. A secondary interaction with trace amine-associated receptor 1 (TAAR1) is also plausible, as this receptor is a key modulator of monoamine transporter function.

Proposed Mechanism of Action: A Multi-Target Hypothesis

We propose that the primary pharmacological activity of 2-Methyl-2-(3-methylphenyl)propan-1-amine stems from its interaction with presynaptic monoamine transporters. The compound likely acts as a competitive substrate, leading to a dual action:

  • Reuptake Inhibition: By binding to the transporter's substrate site, it competitively blocks the reuptake of endogenous dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations.

  • Transporter-Mediated Efflux (Release): As a transporter substrate, it is taken up into the presynaptic terminal. This process triggers a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse. This "reverse transport" is a hallmark of amphetamine-like stimulants.

Furthermore, engagement with TAAR1 could potentiate this mechanism. Agonism at TAAR1 can initiate a signaling cascade that phosphorylates monoamine transporters, reducing their uptake capacity and promoting efflux, thus amplifying the releasing effect of the primary compound.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized mechanism involving transporter-mediated efflux and TAAR1 modulation.

Experimental Validation Strategy

A phased approach is necessary to systematically validate the proposed mechanism. The following protocols outline the core assays required.

Phase 1: Primary Target Engagement & Affinity

The initial phase focuses on determining if the compound directly binds to the primary hypothesized targets.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 2-Methyl-2-(3-methylphenyl)propan-1-amine for human DAT, NET, and SERT.

  • Methodology:

    • Preparation: Use cell membranes prepared from HEK293 cells stably expressing the respective human transporters.

    • Radioligand Selection:

      • For DAT: [³H]WIN 35,428

      • For NET: [³H]Nisoxetine

      • For SERT: [³H]Citalopram

    • Assay: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Plot the displacement curves and calculate the IC₅₀ values. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Phase 2: Functional Activity at Transporters

This phase assesses the functional consequence of binding: reuptake inhibition versus neurotransmitter release.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

  • Objective: To measure the potency (IC₅₀) of the compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

  • Methodology:

    • Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.

    • Pre-incubation: Wash cells and pre-incubate with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine, desipramine, fluoxetine).

    • Substrate Addition: Add a mixture of [³H]-labeled neurotransmitter (e.g., [³H]dopamine) and unlabeled neurotransmitter.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lysis & Detection: Lyse the cells and measure the internalized radioactivity via scintillation counting.

    • Analysis: Determine the IC₅₀ value from the concentration-response curve.

Protocol 3: In Vitro Neurotransmitter Release Assay

  • Objective: To determine if the compound induces neurotransmitter efflux and measure its potency (EC₅₀).

  • Methodology:

    • Cell Loading: Pre-load cells (as in Protocol 2) or primary rat brain synaptosomes with a [³H]-labeled neurotransmitter.

    • Washing: Wash the cells thoroughly to remove external radioactivity.

    • Stimulation: Add varying concentrations of the test compound or a reference releaser (e.g., d-amphetamine) to the cells.

    • Sample Collection: After a set incubation period (e.g., 15-30 minutes), collect the extracellular buffer.

    • Detection: Measure the amount of [³H]-neurotransmitter released into the buffer using scintillation counting.

    • Analysis: Normalize the release to the total amount of neurotransmitter initially loaded and calculate the EC₅₀ value for release.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Target Binding cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Secondary Target & Signaling P1_Start Test Compound: 2-M-2-(3-MP)P-1-A P1_Assay Protocol 1: Radioligand Binding Assay (hDAT, hNET, hSERT) P1_Start->P1_Assay P1_Result Output: Binding Affinity (Ki) P1_Assay->P1_Result P2_Uptake Protocol 2: Neurotransmitter Uptake Assay P1_Result->P2_Uptake P2_Release Protocol 3: Neurotransmitter Release Assay P1_Result->P2_Release P3_TAAR1 TAAR1 Binding & Functional Assay (e.g., cAMP accumulation) P1_Result->P3_TAAR1 If primary targets confirmed P2_Uptake_Result Output: Inhibition Potency (IC50) P2_Uptake->P2_Uptake_Result P2_Release_Result Output: Release Potency (EC50) P2_Release->P2_Release_Result Analysis Data Synthesis: Determine Pharmacological Profile (Releaser vs. Reuptake Inhibitor) P2_Uptake_Result->Analysis P2_Release_Result->Analysis P3_Result Output: TAAR1 Affinity & Efficacy P3_TAAR1->P3_Result P3_Result->Analysis

Caption: A multi-phased workflow for characterizing the novel compound's mechanism.

Data Interpretation and Expected Outcomes

The data generated from these assays will allow for a clear classification of the compound's mechanism.

Parameter Interpretation
Binding Affinity (Ki) Indicates the strength of interaction with each transporter. Lower Ki values signify higher affinity. A selectivity profile can be determined by comparing Ki values across DAT, NET, and SERT.
Uptake Inhibition (IC₅₀) Measures the functional potency of blocking the transporter. This value is often correlated with Ki.
Release Potency (EC₅₀) Measures the functional potency for inducing efflux. A low EC₅₀ indicates a potent releasing agent.
Release/Inhibition Ratio The ratio of EC₅₀ (release) to IC₅₀ (uptake inhibition) is a key determinant of the mechanism. A ratio << 1.0 is characteristic of a classic releasing agent (like amphetamine), while a ratio >> 1.0 suggests a primary reuptake inhibitor (like cocaine).
TAAR1 Activity If the compound shows agonist activity at TAAR1, it suggests a potential for synergistic modulation of monoamine transporter function, a feature common to many amphetamine-related compounds.

Table 1: Hypothetical Data Profiles for Compound Classification

Compound Class Binding (Ki) Uptake (IC₅₀) Release (EC₅₀) EC₅₀/IC₅₀ Ratio TAAR1 Activity
Releasing Agent Low-Mid nM Low-Mid nM Low-Mid nM < 1 Agonist
Reuptake Inhibitor Low-Mid nM Low-Mid nM High nM or Inactive > 10 None / Antagonist

| Mixed-Action | Low-Mid nM | Low-Mid nM | Mid-High nM | 1 - 10 | Variable |

Conclusion

While 2-Methyl-2-(3-methylphenyl)propan-1-amine remains a novel entity without a defined pharmacological record, its structure provides a strong basis for a hypothesis-driven investigation. The proposed mechanism centers on its role as a monoamine transporter modulator, with potential activity as a releasing agent and/or reuptake inhibitor, possibly augmented by TAAR1 agonism. The experimental framework detailed in this guide provides a rigorous, self-validating pathway to elucidate its precise mechanism of action. Successful characterization using these methods will not only define the compound's pharmacological identity but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry and neuropharmacology.

References

Due to the novel nature of the specific compound "2-Methyl-2-(3-methylphenyl)propan-1-amine," the following references pertain to the methodologies and mechanisms of structurally related, well-characterized compounds like phentermine and amphetamine, which form the basis of the hypotheses and protocols presented in this guide.

  • Title: The Amphetamine-like Actions of Phentermine. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Neurochemical and behavioral effects of the anorectic 2-phenyl-2-(1-propyl)ethan-1-amine (β-propylphenethylamine). Source: European Journal of Pharmacology. URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: Current Protocols in Pharmacology. URL: [Link]

  • Title: Amphetamine, 3,4-methylenedioxymethamphetamine, and their N-methylated analogs on monoamine transmission: a neurochemical comparison in the rat striatum. Source: Psychopharmacology. URL: [Link]

  • Title: Trace Amine-Associated Receptor 1: A Key Regulator of Monoamine Transporters. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

A Technical Guide to the Preliminary Toxicity Screening of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for conducting a preliminary toxicity screening of the novel compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine. As a structural analog of other psychoactive phenethylamines, this compound warrants a rigorous, tiered approach to safety evaluation before proceeding with advanced preclinical or clinical development.[1] This guide eschews a rigid template in favor of a logically sequenced workflow, beginning with computational predictions and progressing to targeted in vitro assays. The causality behind each experimental choice is detailed, emphasizing a self-validating system of protocols designed to identify key toxicological liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity early in the development pipeline. Methodologies are grounded in authoritative standards, supported by in-text citations and a comprehensive reference list, to ensure scientific integrity and trustworthiness.

Introduction and Rationale

2-Methyl-2-(3-methylphenyl)propan-1-amine is a substituted phenethylamine. While specific pharmacological and toxicological data for this compound are not widely available in public literature, its core structure is prevalent in a range of biologically active molecules, including known stimulants and other novel psychoactive substances (NPS).[2][3][4] The potential for unforeseen biological activity necessitates a proactive and systematic approach to toxicity screening.

The primary objective of this preliminary screening is not exhaustive characterization, but rather the early identification of potential safety "red flags." Failure of drug candidates due to unforeseen toxicity is a major contributor to the time and cost of development.[5] By employing a tiered screening cascade, we can de-risk the compound efficiently, saving significant time and resources.[6][7] This guide outlines a strategy that progresses from low-cost, high-throughput in silico models to more resource-intensive, but biologically definitive, in vitro assays.

Screening Workflow Philosophy

The workflow is designed as a decision-making funnel. Each tier of testing provides critical data that informs the next, creating a self-validating process. We begin with a wide net of computational predictions and use those results to guide specific, hypothesis-driven laboratory experiments.

cluster_0 Phase 1: Characterization & In Silico Assessment cluster_1 Phase 2: In Vitro Confirmation cluster_2 Phase 3: Data Synthesis & Decision Compound_ID Compound Identification 2-Methyl-2-(3-methylphenyl)propan-1-amine PhysChem Physicochemical Profiling (Predicted) Compound_ID->PhysChem InSilico In Silico Toxicity Prediction (Genotoxicity, hERG, Hepatotoxicity) PhysChem->InSilico Cytotox General Cytotoxicity Assay (e.g., MTT on HepG2/HEK293) InSilico->Cytotox Guides concentration selection Ames Bacterial Reverse Mutation Assay (Ames Test) InSilico->Ames Confirms genotoxicity risk hERG hERG Channel Inhibition Assay (Automated Patch-Clamp) InSilico->hERG Confirms cardiotoxicity risk Analysis Integrated Data Analysis Cytotox->Analysis Ames->Analysis hERG->Analysis Decision Go / No-Go Decision (Proceed, Optimize, or Terminate) Analysis->Decision

Caption: High-level overview of the tiered toxicity screening workflow.

Compound Profile and Physicochemical Properties

Prior to biological testing, understanding the fundamental physicochemical properties of the compound is essential for designing experiments, interpreting results, and predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile. As experimental data is unavailable, we rely on high-quality computational predictions.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₇NDefines the elemental composition.
Molecular Weight 163.26 g/mol Influences diffusion and membrane permeability.
logP (Octanol/Water) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting potential for membrane permeability but also possible non-specific binding.
pKa (Strongest Basic) ~10.0 - 10.5The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interaction.
Polar Surface Area ~26.0 ŲSuggests good potential for oral bioavailability and CNS penetration.

Note: Values are estimations derived from computational models and should be experimentally verified.

Tier 1: In Silico Toxicity Prediction

In silico toxicology has become an indispensable tool in early drug discovery, allowing for the rapid and cost-effective prediction of toxicological risks before a compound is even synthesized.[8][9] By using computational models trained on vast datasets of known compounds, we can forecast potential liabilities based solely on chemical structure.[10][11]

Methodology: Computational Workflow

The process involves submitting the compound's structure (e.g., in SMILES format) to a suite of validated predictive models. These models utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to generate predictions for various toxicological endpoints.[8][11]

Input Input: Compound Structure (SMILES: CC(C)(CN)C1=CC=CC(=C1)C) QSAR QSAR & Machine Learning Models Input->QSAR Genotox Genotoxicity Prediction (Ames Test Outcome) QSAR->Genotox Hepatotox Hepatotoxicity Prediction (DILI Concern) QSAR->Hepatotox Cardiotox Cardiotoxicity Prediction (hERG Inhibition) QSAR->Cardiotox Other Other Endpoints (Carcinogenicity, Skin Sensitization) QSAR->Other

Caption: Workflow for in silico toxicity assessment.

Predicted Toxicological Profile (Hypothetical Data)

The following table summarizes the expected outputs from a comprehensive in silico analysis.

Toxicological EndpointPredictionConfidenceImplication for Further Testing
Bacterial Mutagenicity (Ames) NegativeHighLow priority for immediate concern, but requires in vitro confirmation.
hERG Channel Blockade Positive (Potential Blocker)MediumHigh priority. A positive finding necessitates a definitive in vitro hERG assay.[12]
Hepatotoxicity (DILI) EquivocalLowWarrants use of a liver-derived cell line (e.g., HepG2) in cytotoxicity assays.
Carcinogenicity NegativeMediumLower priority for preliminary screening.

Interpretation of In Silico Results: The hypothetical predictions flag a medium-confidence risk for hERG channel blockade as the primary concern. The other predictions are less alarming but still require experimental validation. This analysis allows us to focus our resources on the most probable risks first.

Tier 2: In Vitro Experimental Screening

Based on the in silico assessment, we proceed to targeted in vitro assays. These experiments provide the first biological evidence to confirm or refute the computational predictions.

General Cytotoxicity Assay

Causality & Rationale: This is the foundational in vitro toxicity test.[13] It determines the concentration range at which the compound causes cell death.[6][14] This data is crucial for two reasons: 1) It provides a general index of toxicity, and 2) It helps define the appropriate, non-lethal concentration range for subsequent, more specific assays like the Ames and hERG tests. We will use two cell lines: HEK293 (a standard, robust human cell line) and HepG2 (a human liver carcinoma cell line) to address the equivocal hepatotoxicity prediction.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture HEK293 and HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-2-(3-methylphenyl)propan-1-amine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT to a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Hypothetical Data Summary

Cell LineIC₅₀ Value (µM)Interpretation
HEK293 > 100 µMLow general cytotoxicity.
HepG2 75 µMModerate selective cytotoxicity towards liver cells, warranting further investigation if the compound progresses.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale: The Ames test is a globally accepted standard for assessing a compound's mutagenic potential—its ability to cause mutations in DNA.[15][16] A positive result is a significant red flag for potential carcinogenicity. This test is performed to experimentally confirm the negative in silico prediction. The protocol must include a metabolic activation step (S9 fraction), as some compounds only become mutagenic after being metabolized by the liver.

Experimental Protocol: Ames Plate Incorporation Assay

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that are histidine auxotrophs (cannot produce their own histidine).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without rat liver S9 fraction to assess both direct and metabolically activated mutagens.

  • Preparation: To sterile tubes, add:

    • 0.1 mL of an overnight bacterial culture.

    • 0.1 mL of the test compound at various concentrations (guided by cytotoxicity data).

    • 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).

  • Controls: Prepare negative (vehicle) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[17]

  • Incubation & Plating: Briefly pre-incubate the mixture at 37°C. Then, add 2 mL of molten top agar and pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Cardiotoxicity: hERG Channel Inhibition Assay

Causality & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability in drug development.[12] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Given the positive in silico prediction, this assay is the highest priority experimental test. Automated patch-clamp is the industry-standard high-throughput method for this assessment.[12][18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells in an appropriate extracellular solution.

  • Automated Patch-Clamp System: Load the cells and test compound onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch).

  • Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration on individual cells.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.[18]

  • Baseline Recording: Record the baseline hERG current in the extracellular solution.

  • Compound Application: Perfuse the cells with increasing concentrations of 2-Methyl-2-(3-methylphenyl)propan-1-amine, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Acquisition: Record the hERG current at each concentration.

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm channel activity and maximal inhibition.[12]

  • Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration. Plot a dose-response curve and calculate the IC₅₀ value.

Integrated Analysis and Decision-Making

The final step is to synthesize the data from all tiers to form a coherent preliminary toxicity profile and make an informed decision on the compound's future.

Overall Data Summary (Hypothetical)
Assay TypeEndpointResultRisk Assessment
In Silico hERG BlockadePositive PredictionHigh Priority Concern
In Vitro Cytotoxicity (HEK293)IC₅₀ > 100 µMLow General Toxicity
In Vitro Cytotoxicity (HepG2)IC₅₀ = 75 µMModerate Hepatotoxicity Concern
In Vitro Ames Test (-/+ S9)NegativeLow Mutagenicity Risk
In Vitro hERG AssayIC₅₀ = 5 µMHigh Cardiotoxicity Risk Confirmed
Decision-Making Framework

The results from the screening cascade feed into a clear decision-making framework.

Data Integrated Toxicity Data hERG_Risk hERG IC50 < 10 µM? Data->hERG_Risk Genotox_Risk Ames Test Positive? hERG_Risk->Genotox_Risk No Terminate TERMINATE (High Risk) hERG_Risk->Terminate Yes Cytotox_Risk Cytotoxicity IC50 < 1 µM? Genotox_Risk->Cytotox_Risk No Genotox_Risk->Terminate Yes Optimize OPTIMIZE (Address Liabilities) Cytotox_Risk->Optimize Yes Proceed PROCEED (Low Risk Profile) Cytotox_Risk->Proceed No

Caption: Decision-making flowchart based on preliminary toxicity data.

Based on our hypothetical results, 2-Methyl-2-(3-methylphenyl)propan-1-amine would be flagged as a high-risk compound. The potent hERG inhibition (IC₅₀ = 5 µM) is a significant finding that often leads to the termination of a drug candidate. While general cytotoxicity and mutagenicity are low, the cardiotoxicity risk is paramount. The recommendation would be to either terminate development or, if the compound's efficacy is extraordinary, return to medicinal chemistry for structural modification to optimize away the hERG activity.

References

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][15]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 17, 2026, from [Link][14]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link][13]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved February 17, 2026, from [Link][6]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved February 17, 2026, from [Link][5]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Available at: [Link][8]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Available at: [Link][10]

  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available at: [Link][9]

  • Tejs, S. (n.d.). The Ames test: a methodological short review. University of Warmia and Mazury in Olsztyn. Retrieved February 17, 2026, from [Link][20]

  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved February 17, 2026, from [Link][11]

  • PubMed Central (PMC). (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved February 17, 2026, from [Link][21]

  • PubMed. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Available at: [Link][16]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved February 17, 2026, from [Link][22]

  • Evotec (Cyprotex). (n.d.). hERG Safety. Retrieved February 17, 2026, from [Link][18]

  • Palomar College. (2024, October 13). The Ames Test. Available at: [Link][23]

  • Evotec (Cyprotex). (n.d.). Ames Test. Retrieved February 17, 2026, from [Link][17]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved February 17, 2026, from [Link][24]

  • Schrödinger. (n.d.). Predictive Toxicology. Retrieved February 17, 2026, from [Link][7]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved February 17, 2026, from [Link][19]

  • Royal College of Pathologists. (2019, July 15). Novel psychoactive substances: a toxicological challenge. Available at: [Link][2]

  • American Society for Mass Spectrometry. (2024, April 23). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Available at: [Link][3]

  • Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Available at: [Link][4]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link][1]

Sources

discovery and history of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2-Methyl-2-(3-methylphenyl)propan-1-amine and its Chemical Class

Foreword

This guide addresses the . It is important to note that this specific chemical entity is not widely documented in publicly accessible scientific literature or historical records. Therefore, to provide a comprehensive and scientifically valuable resource, this document expands its scope to the broader chemical class to which this molecule belongs: the substituted α,α-dimethyl-β-phenethylamines. By examining the history, synthesis, and structure-activity relationships of its close and well-researched analogs, primarily phentermine, we can construct a robust scientific profile and infer the likely properties and historical context of the title compound.

The Phenethylamine Scaffold: A Privileged Structure in Neuroscience

The story of 2-Methyl-2-(3-methylphenyl)propan-1-amine is fundamentally rooted in the chemistry of phenethylamine. Phenethylamine itself is a simple organic compound, consisting of a phenyl ring attached to an ethylamine side chain.[1][2] This core structure is the backbone for a vast array of neuroactive compounds, both endogenous and synthetic.[1][2]

Naturally occurring phenethylamines are crucial to human physiology and include key neurotransmitters like dopamine, norepinephrine, and adrenaline.[1][3] The discovery of adrenaline by Japanese chemist Jokichi Takamine in the early 20th century marked a pivotal moment, unveiling the profound physiological effects of this class of molecules.[4]

The synthetic exploration of phenethylamines began in the late 19th and early 20th centuries, leading to the creation of compounds with a wide range of pharmacological activities, including stimulants, psychedelics, appetite suppressants, and antidepressants.[2][5] A key early modification was the addition of a methyl group at the alpha position of the ethyl side chain, which gave rise to the amphetamine class of compounds.[5]

The Rise of α,α-Dimethyl-β-Phenethylamines: A Quest for Safer Stimulants

In the mid-20th century, as the therapeutic potential and addictive properties of amphetamines became clear, researchers sought to develop analogs with more specific effects and a lower risk of dependence. This led to the exploration of further modifications to the phenethylamine skeleton. One particularly significant development was the synthesis of compounds with two methyl groups at the alpha position, creating a quaternary carbon. This structural feature is a hallmark of the class to which 2-Methyl-2-(3-methylphenyl)propan-1-amine belongs.

The most prominent member of this class is phentermine (2-methyl-1-phenylpropan-2-amine), an isomer of methamphetamine.[6] Phentermine was first approved by the U.S. Food and Drug Administration (FDA) in 1959 as an appetite suppressant for the short-term management of obesity.[6][7][8] Its development was driven by the need for an effective anorectic with reduced central nervous system stimulant effects compared to amphetamine.

The history of phentermine is also linked to the controversial combination drug "fen-phen" (fenfluramine and phentermine), which gained popularity in the 1990s.[7][8] In 1997, fenfluramine and its derivative dexfenfluramine were withdrawn from the market due to evidence linking them to heart valve disease and primary pulmonary hypertension.[6][8] Phentermine itself was not implicated in these specific toxicities and remains an approved medication for weight loss.[6][7][8]

Structure-Activity Relationships (SAR): Decoding the Molecular Design

The pharmacological properties of substituted phenethylamines are intricately linked to their molecular structure. The specific arrangement of functional groups on the phenyl ring and the side chain dictates their potency, receptor selectivity, and metabolic stability.

The Significance of α,α-Dimethyl Substitution

The presence of two methyl groups on the alpha carbon (the carbon adjacent to the phenyl ring) in compounds like phentermine and, by extension, 2-Methyl-2-(3-methylphenyl)propan-1-amine, has profound pharmacological consequences:

  • Increased Metabolic Stability: An α-alkyl group, and particularly a gem-dimethyl group, sterically hinders the amine group, making the compound resistant to metabolic deamination by monoamine oxidase (MAO).[9] This leads to a longer duration of action.

  • Altered Receptor Selectivity: α-substitution can significantly affect receptor selectivity.[9] While α-methylation in amphetamine retains potent central stimulant activity, the α,α-dimethylation in phentermine appears to reduce activity at certain dopamine-related pathways while preserving norepinephrine-releasing effects, which are crucial for appetite suppression.[10]

  • Absence of a Chiral Center: Unlike amphetamine, which has a chiral center at the alpha carbon, the quaternary alpha carbon in this class of compounds means they are not chiral at this position.

The Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of a compound's interaction with various receptors. The title compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine, features a methyl group at the 3-position (meta-position) of the phenyl ring.

  • General Principles: Substitutions on the phenyl ring can influence a molecule's affinity for adrenergic, dopaminergic, and serotonergic receptors.[[“]][12] For example, studies on various phenethylamine derivatives have shown that meta substitutions can enhance alpha-adrenergic activity.[[“]]

  • Ring-Methylated Amphetamine Analogs: Research into ring-substituted methyl amphetamines (tolylaminopropanes) has shown that the position of the methyl group is critical.[13] While direct comparisons are limited, studies have indicated that meta-substituted amphetamine analogs can have distinct pharmacological profiles from their ortho- and para-substituted counterparts, sometimes resulting in partial generalization to the effects of amphetamine in animal models.[13] These compounds are known to act as central nervous system stimulants by increasing the levels of norepinephrine, dopamine, and serotonin.[14]

Structural FeaturePharmacological ConsequenceSupporting Evidence
Phenethylamine Backbone Core structure for binding to monoamine transporters and receptors.Found in endogenous neurotransmitters and a wide range of psychoactive drugs.[1][2]
α,α-Dimethyl Group Increased resistance to MAO metabolism, longer duration of action, altered stimulant profile.α-alkyl groups are known to protect against metabolic deamination.[9]
Primary Amine (-NH2) Important for direct agonistic activity at certain receptors.Primary and secondary amines are generally more potent direct-acting agonists than tertiary amines.[9]
3-Methyl Phenyl Group Modulates receptor affinity and selectivity, potentially enhancing adrenergic activity.Meta-substitutions can influence receptor binding profiles in phenethylamines.[[“]][13]

Predicted Pharmacological Profile and Mechanism of Action

Based on its structural similarity to phentermine and other substituted amphetamines, 2-Methyl-2-(3-methylphenyl)propan-1-amine is predicted to act as a monoamine releasing agent.

Predicted Mechanism of Action: The primary mechanism is likely the stimulation of norepinephrine and dopamine release from presynaptic nerve terminals.[10] This increase in synaptic neurotransmitter levels is expected to activate adrenergic and dopaminergic receptors, leading to its physiological effects. It may also exhibit activity as an agonist at the trace amine-associated receptor 1 (TAAR1), a mechanism that contributes to the pharmacology of phentermine.[6]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_DA_Vesicles NE/DA Vesicles NE_DA_cyto Cytosolic NE/DA NE_DA_Vesicles->NE_DA_cyto Release into cytosol NET_DAT NE/DA Transporters (NET/DAT) NE_DA_synapse ↑ NE/DA NET_DAT->NE_DA_synapse 4. Reverses transport (Efflux) TAAR1 TAAR1 TAAR1->NET_DAT Modulates Transporter Function Receptors Adrenergic/Dopaminergic Receptors NE_DA_synapse->Receptors 5. Binds to receptors Signal Postsynaptic Signal Receptors->Signal Compound 2-Methyl-2- (3-methylphenyl) propan-1-amine Compound->VMAT2 3. Disrupts vesicular storage Compound->NET_DAT 1. Enters neuron via transporters Compound->TAAR1 2. Activates TAAR1

Caption: Predicted mechanism of action for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Synthesis Methodologies: Building the Molecule

The synthesis of α,α-dimethyl-β-phenethylamines like phentermine and its derivatives has been well-established.[10][15] These routes can be adapted for the synthesis of 2-Methyl-2-(3-methylphenyl)propan-1-amine. A common approach involves starting with a substituted phenylacetone or a related ketone.

Exemplary Synthetic Protocol: Reductive Amination

This protocol outlines a general, plausible route for the synthesis of the title compound, adapted from known syntheses of similar structures.

Step 1: Synthesis of 2-Methyl-2-(3-methylphenyl)propanal This intermediate can be prepared from 3-methyltoluene through a series of reactions, such as acylation followed by a Darzens condensation and subsequent rearrangement, or via hydroformylation of a corresponding substituted styrene.

Step 2: Reductive Amination to form the final amine This is a common method for forming amines from aldehydes or ketones.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(3-methylphenyl)propanal in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the flask. This will form an imine intermediate in situ.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), in small portions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the final product, 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Synthesis_Workflow Start 3-Methyltoluene Intermediate1 Acylation / Other Steps Start->Intermediate1 Aldehyde 2-Methyl-2-(3-methylphenyl)propanal Intermediate1->Aldehyde Reaction Reductive Amination Aldehyde->Reaction Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification FinalProduct 2-Methyl-2-(3-methylphenyl)propan-1-amine Purification->FinalProduct

Caption: General synthetic workflow for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Conclusion and Future Directions

While the specific remain obscure, its chemical structure places it firmly within the well-established class of α,α-dimethyl-β-phenethylamines. By understanding the rich history of this class, from the fundamental neurochemistry of endogenous phenethylamines to the development of pharmaceuticals like phentermine, we can infer its likely origins in the ongoing scientific exploration of neuroactive compounds.

The structure suggests a molecule designed to have a prolonged duration of action and a pharmacological profile centered on norepinephrine and dopamine release, potentially with applications as a central nervous system stimulant or anorectic. Future research on this and similar novel analogs could focus on elucidating their precise receptor binding profiles, metabolic pathways, and therapeutic potential, continuing the long history of innovation rooted in the versatile phenethylamine scaffold.

References

  • Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. (n.d.). Google Scholar.
  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.
  • Kolanos, R., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. PubMed.
  • Details for Phenethylamines. (n.d.). UNODC.
  • A Complete History of Weight Loss Drugs Through 2024. (2024). Take Care by Hers.
  • Phentermine. (n.d.). Wikipedia.
  • Kim, J., et al. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
  • Glennon, R. A., & Young, R. (n.d.). Stimulus properties of ring-methyl amphetamine analogs. PubMed.
  • Maurer, H. H. (2025). New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives With Modified Ring Systems.
  • Upadhyaya, K., et al. (n.d.).
  • The chemistry of MDMA and various other phenethylamines. (n.d.). Slideshare.
  • Phenethylamine. (n.d.). Wikipedia.
  • Upadhyaya, K., et al. (2025). Synthesis of Phentermine and its Derivatives.
  • Substituted phenethylamine. (n.d.). Wikipedia.
  • Phenethylamines. (n.d.). University of Virginia School of Medicine.
  • Bishop, K. (2024). Weight-Loss Drugs: A Historical Review, Part 2. ACHI.
  • Substituted amphetamine. (n.d.). Wikipedia.

Sources

Methodological & Application

analytical methods for 2-Methyl-2-(3-methylphenyl)propan-1-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and execution of analytical protocols for 2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS 1176702-36-5), herein referred to as 3-MMPPA .

Structurally analogous to phentermine and other phenethylamine-class psychostimulants, 3-MMPPA presents specific analytical challenges due to its steric hindrance at the


-carbon and the basicity of its primary amine. This guide provides two distinct workflows:
  • LC-MS/MS (Targeted Quantification): Utilizing high-pH chromatography for superior peak shape and sensitivity (LOQ < 1.0 ng/mL).

  • GC-MS (Forensic Confirmation): Utilizing perfluoroacylation derivatization to ensure volatility and spectral specificity.

Chemical Profile & Analytical Strategy

Compound Identity:

  • IUPAC Name: 2-Methyl-2-(3-methylphenyl)propan-1-amine[1]

  • Molecular Formula:

    
    
    
  • Exact Mass: 163.1361 Da

  • pKa (Calculated): ~10.2 (Primary Amine)

Analytical Logic: The molecule features a gem-dimethyl substitution at the


-position relative to the amine. This "neopentyl" backbone creates significant steric bulk, protecting the amine from metabolic deamination but also complicating chromatographic retention on standard C18 phases due to secondary silanol interactions.
  • Strategy A (LC-MS/MS): We employ a High-pH Reverse Phase strategy. By operating at pH 10 (near the pKa), we suppress the ionization of the amine in the mobile phase, increasing hydrophobicity and retention on the column while eliminating "silanol sting" (tailing).

  • Strategy B (GC-MS): As a primary amine, 3-MMPPA will adsorb to GC liners. We mandate Pentafluoropropionic Anhydride (PFPA) derivatization to cap the polar amine and introduce fluorine atoms for enhanced mass spectral detection.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate 3-MMPPA from complex biological matrices (plasma/urine) while removing phospholipids and proteins. Mechanism: Mixed-Mode Cation Exchange (MCX). The analyte is basic; it will bind to the sorbent via electrostatic attraction while neutrals are washed away.

Reagents:

  • Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): Phentermine-d5 (Structural analog).

Protocol Steps:

  • Pre-treatment: Dilute 200 µL plasma with 200 µL 4%

    
     (Acidifies sample to ensure amine protonation). Add 20 µL IS working solution.
    
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic interferences).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids; analyte remains bound by charge).

  • Elution: 2 x 500 µL 5%

    
     in Methanol (Neutralizes the amine, breaking the electrostatic bond).
    
  • Reconstitution: Evaporate to dryness (

    
     at 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Method 1: LC-MS/MS Quantification

Platform: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography: High-pH Reverse Phase.

Instrument Parameters
ParameterSettingRationale
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)Hybrid particle technology withstands pH 10 without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Maintains analyte in neutral/semi-neutral state for better retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B.Ballistic gradient to elute lipophilic impurities.
Injection Vol 2-5 µLMinimizes column overload.
Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion: 164.1 m/z

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeStructural Origin
3-MMPPA 164.1147.1 15QuantifierLoss of

(Ammonia)
3-MMPPA 164.1105.1 35Qualifier3-methylbenzyl cation (Tropylium)
3-MMPPA 164.191.1 45QualifierTropylium ion (Rearrangement)

Method 2: GC-MS Confirmation (Forensic)

Platform: Single Quadrupole GC-MS (EI Source). Derivatization: Acylation with PFPA.

Derivatization Protocol:

  • Take dry extract from SPE (Step 2.7 above).

  • Add 50 µL Ethyl Acetate + 50 µL PFPA (Pentafluoropropionic anhydride).

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness under

    
    .
    
  • Reconstitute in 50 µL Ethyl Acetate.

GC Parameters:

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).

Mass Spectral Interpretation (PFPA Derivative):

  • Molecular Weight (Derivative): 163 (Parent) + 146 (PFPA) - 1 (H) = 308 Da.

  • Key Ions:

    • m/z 308: Molecular Ion (

      
      ). Weak abundance.
      
    • m/z 190: Base Peak. Cleavage alpha to the amide nitrogen.

    • m/z 119: 3-methyl-cumyl cation (Characteristic of the specific isomer).

Workflow Visualization

MMPPA_Workflow Sample Biological Sample (Plasma/Urine) PreTreat Acidification (4% H3PO4) + IS Sample->PreTreat SPE SPE Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Elution Elution (5% NH4OH in MeOH) SPE->Elution Dry Evaporation (N2 @ 40°C) Elution->Dry Branch Method Selection Dry->Branch ReconLC Reconstitute (10mM NH4HCO3 : ACN) Branch->ReconLC Quantification Deriv Derivatization (PFPA, 60°C, 20 min) Branch->Deriv Forensic ID LCMS LC-MS/MS Analysis (pH 10, C18 Column) ReconLC->LCMS DataLC Quantification (MRM 164 -> 147) LCMS->DataLC GCMS GC-MS Analysis (EI Source) Deriv->GCMS DataGC Confirmation (m/z 190, 119) GCMS->DataGC

Figure 1: Decision tree for 3-MMPPA analysis. Select LC-MS for sensitivity or GC-MS for spectral confirmation.

Validation Criteria (FDA/EMA Guidelines)

To ensure this method is legally and scientifically defensible, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 1.0 – 1000 ng/mL. Weighting:

.
Accuracy ±15% (±20% at LLOQ)Measured at LLOQ, Low, Mid, and High QC levels.
Precision CV < 15% (20% at LLOQ)Intra-day (n=5) and Inter-day (n=15).
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.
Recovery > 70% ConsistentCompare pre-extraction spike vs. post-extraction spike.

Troubleshooting Tip: If low recovery is observed in the LC-MS workflow, check the evaporation step. 3-MMPPA is a relatively small molecule (MW 163). Prolonged evaporation under high heat/vacuum can lead to sublimation. Do not exceed 40°C and remove immediately upon dryness. Alternatively, add 10 µL of 1% HCl in Methanol prior to drying to form the non-volatile hydrochloride salt.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 53394086, 2-methyl-2-(3-methylphenyl)propan-1-amine. Retrieved from [Link]

  • Wohlfarth, A., & Weinmann, W. (2010). Bioanalysis of new designer drugs. Bioanalysis, 2(5), 965–979. (Contextual grounding for phenethylamine extraction).
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Note: Comprehensive Structural Confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the unambiguous structural confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a compound of interest in pharmaceutical research and development. We outline a systematic approach employing a suite of Nuclear Magnetic Resonance (NMR) experiments, from fundamental one-dimensional ¹H and ¹³C NMR to advanced two-dimensional techniques such as COSY, HSQC, and HMBC. The causality behind experimental choices, from sample preparation to the strategic application of specific NMR pulse sequences, is explained to provide a robust, self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to apply NMR spectroscopy for definitive molecular structure elucidation.

Introduction and Rationale

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, confirming the atomic connectivity is paramount for understanding its chemical properties, predicting its biological activity, and ensuring regulatory compliance.

NMR spectroscopy stands as the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the molecular framework bond-by-bond. This application note details the integrated use of multiple NMR experiments to confirm every structural feature of the target molecule, whose structure and atom numbering are shown below.

Figure 1: Structure of 2-Methyl-2-(3-methylphenyl)propan-1-amine with Atom Numbering

Caption: Structure and atom numbering for spectral assignment.

Predicted Spectral Characteristics

An expert analysis begins with a prediction of the expected NMR spectrum. This theoretical framework is crucial for guiding the interpretation of experimental data.

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-8.5 ppm): The 3-substituted (meta) pattern on the benzene ring will result in four distinct signals for H2, H4, H5, and H6.[2] These protons form a complex spin system, and their exact shifts are influenced by the electron-donating nature of the two alkyl substituents.[3] We expect signals around δ 7.0-7.3 ppm.

  • Benzylic Methyl Protons (H12): The methyl group attached to the aromatic ring (C12) is expected to produce a sharp singlet around δ 2.2-2.5 ppm.[4]

  • Aminomethyl Protons (H10): The two protons of the -CH₂- group adjacent to the nitrogen atom (C10) are deshielded by the electronegative nitrogen.[5] This will result in a singlet (no adjacent protons) around δ 2.7-3.0 ppm.

  • Gem-Dimethyl Protons (H8): The six protons of the two methyl groups on the quaternary carbon C7 are chemically equivalent. They will appear as a sharp singlet, typically in the aliphatic region around δ 1.3 ppm.[6]

  • Amine Protons (H11): The two -NH₂ protons will appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[7] Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on solvent, concentration, and temperature.[8] A D₂O exchange experiment can be used for definitive confirmation, as the labile amine protons will be replaced by deuterium, causing the signal to disappear.[7]

Predicted ¹³C NMR and DEPT Spectra
  • Aromatic Region (δ 110-150 ppm): Due to the meta-substitution, all six aromatic carbons are non-equivalent and should produce six distinct signals.[9] The two quaternary carbons (C1 and C3) will typically show weaker intensities.[10][11] A DEPT-135 experiment will show the four CH carbons (C2, C4, C5, C6) as positive signals, while the quaternary carbons will be absent.[12][13]

  • Aliphatic Region (δ 10-60 ppm):

    • C10 (-CH₂-N): The carbon adjacent to the amine nitrogen will be deshielded and is expected in the δ 30-60 ppm range.[7] The DEPT-135 spectrum will show this as a negative signal.[14]

    • C7 (Quaternary): The aliphatic quaternary carbon is expected around δ 30-40 ppm. This signal will be absent in all DEPT experiments but visible in the standard broadband-decoupled ¹³C spectrum.[15]

    • C8/C9 (Gem-Dimethyl): The two equivalent methyl carbons attached to the quaternary center will produce a single signal, expected around δ 25-30 ppm. This will be a positive signal in the DEPT-135 spectrum.

    • C12 (Benzylic Methyl): The benzylic methyl carbon will appear around δ 20-22 ppm and will also be a positive signal in the DEPT-135 spectrum.[16]

Experimental Protocols

Sample Preparation

Scientific integrity starts with meticulous sample preparation. The quality of the NMR data is directly dependent on this step.

  • Analyte Preparation: Accurately weigh 10-15 mg of 2-Methyl-2-(3-methylphenyl)propan-1-amine.

  • Solvent Selection: Use 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its relatively clean spectral window.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent. Vortex the mixture for 30-60 seconds until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

  • D₂O Exchange (Optional but Recommended): To confirm the -NH₂ protons, acquire a standard ¹H spectrum. Then, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the amine protons should disappear or significantly diminish.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum. A 45° pulse angle and a 2-second relaxation delay are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 and DEPT-90: These experiments are run to differentiate between CH, CH₂, and CH₃ groups.[17] They are typically fast experiments, requiring a similar number of scans to a standard ¹³C experiment.

  • 2D ¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[18][19] It is essential for mapping the connectivity within the aromatic ring.

  • 2D ¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation).[20][21] This is the primary method for linking proton and carbon assignments.

  • 2D ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[22][23] This is the key experiment for connecting molecular fragments and definitively assigning quaternary carbons.

Data Processing and Analysis Workflow

Modern NMR software such as Mnova, TopSpin, or similar packages should be used for data processing and analysis.[24][25][26]

Workflow Diagram

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure H1 ¹H NMR (Proton Environments & Ratios) C13 ¹³C NMR (Carbon Count) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY DEPT DEPT-135/90 (Carbon Multiplicity: CH, CH₂, CH₃) C13->HSQC DEPT->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC COSY->HMBC Structure Unambiguous Structural Confirmation HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

  • Process 1D Spectra: Apply Fourier transformation, phase correction, and baseline correction to all 1D spectra. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.

  • Assign Proton Types: Integrate the ¹H spectrum to confirm the relative proton counts (e.g., 4H aromatic, 3H methyl, 2H aminomethyl, 6H gem-dimethyl, 2H amine).

  • Assign Carbon Types: Use the ¹³C and DEPT spectra to create a list of all carbon signals and classify them as CH, CH₂, CH₃, or quaternary (C).

  • Establish Direct C-H Bonds (HSQC): Analyze the HSQC spectrum. Each cross-peak connects a proton signal on the F2 (horizontal) axis to the carbon signal on the F1 (vertical) axis to which it is directly bonded.[27][28] This allows for the direct assignment of all protonated carbons.

  • Confirm H-H Connectivity (COSY): Use the COSY spectrum's off-diagonal cross-peaks to trace the coupling network between aromatic protons, confirming their relative positions (ortho, meta, para).[29][30]

  • Assemble the Skeleton (HMBC): This is the final and most critical step. Analyze the HMBC spectrum to find long-range correlations that piece the molecular puzzle together.[27][31] Key expected correlations include:

    • From the gem-dimethyl protons (H8) to the quaternary carbon (C7), the aminomethyl carbon (C10), and the aromatic ipso-carbon (C1).

    • From the aminomethyl protons (H10) to the quaternary carbon (C7).

    • From the benzylic methyl protons (H12) to the aromatic carbons C3, C2, and C4.

    • From the aromatic protons (H2, H4, H5, H6) to neighboring and distant carbons, confirming the substitution pattern.

Summary of Expected Data and Assignments

The following tables summarize the predicted NMR assignments for 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H110.5 - 5.0broad s2H-NH
H8~1.3s6H-C(CH ₃)₂
H12~2.3s3HAr-CH
H10~2.8s2H-CH ₂-NH₂
H2, H4, H5, H6~7.0 - 7.3m4HAr-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom LabelPredicted δ (ppm)DEPT-135Assignment
C12~21+Ar-C H₃
C8~28+-C(C H₃)₂
C7~35absentC (CH₃)₂
C10~50--C H₂-NH₂
C2, C4, C5, C6125 - 130+Aromatic C H
C1, C3135 - 145absentAromatic Quaternary C

Conclusion

The multi-faceted NMR approach detailed in this application note provides a rigorous and self-validating protocol for the complete structural confirmation of 2-Methyl-2-(3-methylphenyl)propan-1-amine. By systematically integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom and bond within the molecule can be unambiguously assigned. This methodology ensures the highest level of scientific integrity and provides the definitive structural proof required for advanced research, patent filings, and regulatory submissions.

References

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved February 18, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMR. Retrieved February 18, 2026, from [Link]

  • Georgia Institute of Technology NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved February 18, 2026, from [Link]

  • Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved February 18, 2026, from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Retrieved February 18, 2026, from [Link]

  • CCPN. (n.d.). AnalysisAssign - Software for analysis of biological NMR data. Retrieved February 18, 2026, from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved February 18, 2026, from [Link]

  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved February 18, 2026, from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved February 18, 2026, from [Link]

  • JoVE. (n.d.). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 18, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 18, 2026, from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved February 18, 2026, from [Link]

  • University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 18, 2026, from [Link]

  • University of Potsdam. (n.d.). 13 Carbon NMR. Retrieved February 18, 2026, from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved February 18, 2026, from [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved February 18, 2026, from [Link]

  • NMR Solutions. (2010, August 30). NMR Software. Retrieved February 18, 2026, from [Link]

  • University of Bergen. (n.d.). NMR spectroscopy - Software. Retrieved February 18, 2026, from [Link]

  • Taylor & Francis Online. (2006, August 21). Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Retrieved February 18, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 18, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved February 18, 2026, from [Link]

  • JoVE. (n.d.). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved February 18, 2026, from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved February 18, 2026, from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved February 18, 2026, from [Link]

  • SlideShare. (n.d.). Dept nmr. Retrieved February 18, 2026, from [Link]

  • University of Potsdam. (n.d.). Distortionless enhancement by polarization transfer (DEPT). Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved February 18, 2026, from [Link]

Sources

synthesis and purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine Derivatives


-dimethylphenethylamine scaffolds.

Executive Summary

This guide details the optimized protocols for the synthesis, purification, and derivatization of 2-Methyl-2-(3-methylphenyl)propan-1-amine (also known as


-dimethyl-3-methylphenethylamine). This scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for neophyl and phentermine-like monoamine transporter modulators.

The presence of a quaternary carbon at the


-position relative to the amine introduces significant steric bulk, enhancing metabolic stability against Monoamine Oxidases (MAO) but simultaneously complicating synthetic reduction and nucleophilic substitution steps. This application note provides a high-yielding, scalable route utilizing gem-dimethylation of arylacetonitriles  followed by hydride reduction , alongside a robust acid-base purification strategy designed to eliminate neutral byproducts.

Retrosynthetic Analysis & Strategy

The most reliable route to construct the quaternary carbon center in this scaffold is via the dialkylation of the corresponding arylacetonitrile. Alternative routes, such as the Ritter reaction, typically yield tertiary amines (tert-alkyl) rather than the desired primary amine.

Pathway:

  • Precursor: (3-Methylphenyl)acetonitrile.

  • Transformation 1 (Gem-Dimethylation): Exhaustive alkylation using Methyl Iodide (MeI) and Sodium Hydride (NaH) to form the sterically congested nitrile.

  • Transformation 2 (Reduction): Reduction of the hindered nitrile to the primary amine using Lithium Aluminum Hydride (

    
    ).[1][2]
    
  • Derivatization: Functionalization of the primary amine to generate libraries of amides or secondary amines.

Retrosynthesis Target Target Amine 2-Methyl-2-(3-methylphenyl)propan-1-amine Nitrile Intermediate Nitrile 2-Methyl-2-(3-methylphenyl)propanenitrile Target->Nitrile Reduction (LiAlH4) Start Starting Material (3-Methylphenyl)acetonitrile Nitrile->Start Dialkylation (MeI, NaH)

Figure 1: Retrosynthetic logic for the construction of the neophyl-like amine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2-(3-methylphenyl)propanenitrile

Objective: Install the gem-dimethyl quaternary center. Critical Mechanism:


 substitution via a carbanion intermediate. The second alkylation is slower due to steric hindrance; excess base and alkyl halide are required.

Reagents:

  • (3-Methylphenyl)acetonitrile (

    
     equiv)
    
  • Sodium Hydride (

    
     dispersion in mineral oil, 
    
    
    
    equiv)
  • Methyl Iodide (

    
     equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF) (Optional co-solvent to accelerate reaction)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.

  • Base Suspension: Wash NaH (

    
     equiv) with dry hexane (
    
    
    
    ) to remove mineral oil. Suspend the cleaned NaH in anhydrous THF (
    
    
    of substrate). Cool to
    
    
    .
  • Substrate Addition: Dissolve (3-methylphenyl)acetonitrile in THF. Add dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at

    
     to ensure complete deprotonation (formation of the crimson-colored anion).
    
  • Alkylation: Add Methyl Iodide (

    
     equiv) dropwise. The solution may become warm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. If TLC indicates mono-methylated intermediate remains, heat to

    
     for 2 hours.
    
  • Quench: Cool to

    
    . Carefully quench with saturated aqueous 
    
    
    
    .
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: The crude product is usually sufficiently pure (

    
    ) for reduction. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).
    
Protocol B: Reduction to 2-Methyl-2-(3-methylphenyl)propan-1-amine

Objective: Reduce the nitrile to the primary amine. Challenge: The steric bulk of the gem-dimethyl group hinders the approach of the reducing agent.


 is preferred over Borane for this specific steric profile to ensure complete reduction without polymer byproducts.

Reagents:

  • Crude Nitrile (from Protocol A)

  • 
     (
    
    
    
    M solution in THF,
    
    
    equiv)
  • Anhydrous THF or Diethyl Ether

Procedure:

  • Setup: Flame-dry a flask under Argon. Charge with

    
     solution (
    
    
    
    equiv). Cool to
    
    
    .
  • Addition: Dissolve the nitrile in anhydrous THF. Add dropwise to the

    
     solution.
    
  • Reflux: Once addition is complete, warm to RT, then heat to reflux (

    
    ) for 6–12 hours. Note: Reflux is critical to overcome the activation energy barrier imposed by the quaternary center.
    
  • Fieser Quench (Critical Step): Cool to

    
    . For every 
    
    
    
    of
    
    
    used, add sequentially:
    • 
       Water (very slow addition)
      
    • 
      
      
      
      
      NaOH solution
    • 
       Water
      
  • Filtration: A granular white precipitate (lithium aluminates) will form. Stir for 30 minutes until the precipitate is free-flowing. Filter through a pad of Celite. Wash the pad with THF.

  • Concentration: Evaporate the solvent to yield the crude amine oil.

Protocol C: Purification & Salt Formation

Objective: Isolate high-purity amine and convert to a stable solid salt. Methodology: Acid-Base Extraction followed by Hydrohalic Salt Precipitation.

Purification Crude Crude Amine Oil AcidExt Dissolve in Et2O Extract with 1M HCl Crude->AcidExt Sep1 Separation AcidExt->Sep1 OrgLayer Organic Layer (Discard Neutrals) Sep1->OrgLayer AqLayer Aqueous Acid Layer (Contains Amine-H+) Sep1->AqLayer BaseWash Basify to pH 12 (NaOH) AqLayer->BaseWash Ext2 Extract into DCM/Et2O BaseWash->Ext2 SaltForm Add HCl in Dioxane Precipitate Salt Ext2->SaltForm

Figure 2: Acid-Base purification workflow to remove non-basic impurities.

Step-by-Step:

  • Acid Extraction: Dissolve crude amine in Diethyl Ether. Extract with

    
     (
    
    
    
    ). The amine moves to the aqueous phase; non-basic impurities (unreacted nitrile) remain in the ether.
  • Basification: Collect the aqueous acidic layers. Cool to

    
    . Basify with 
    
    
    
    until pH
    
    
    . The solution will become cloudy as the free amine oils out.
  • Recovery: Extract the basic aqueous phase with Dichloromethane (DCM) (

    
    ). Dry combined organics over 
    
    
    
    and concentrate.
  • Salt Formation: Dissolve the purified free base in a minimum amount of dry Diethyl Ether. Add

    
     in Dioxane dropwise with stirring.
    
  • Isolation: Collect the white precipitate by filtration. Recrystallize from Isopropanol/Ether if necessary.

Protocol D: Derivatization (Library Generation)

1. Reductive Amination (Synthesis of N-Alkyl Derivatives) To synthesize secondary amines (e.g., N-isopropyl derivative):

  • Mix purified amine (

    
     equiv) and Acetone (
    
    
    
    equiv) in DCM.
  • Add Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    equiv) and Acetic Acid (
    
    
    equiv).
  • Stir at RT for 4 hours. Quench with

    
    .
    

2. Amide Coupling (Synthesis of Amide Derivatives) To synthesize amides (e.g., Acetamide derivative):

  • Mix purified amine (

    
     equiv) and Triethylamine (
    
    
    
    equiv) in DCM.
  • Add Acetyl Chloride (

    
     equiv) dropwise at 
    
    
    
    .
  • Stir for 1 hour. Wash with

    
     and 
    
    
    
    .

Analytical Data Summary

Target Molecule: 2-Methyl-2-(3-methylphenyl)propan-1-amine Hydrochloride.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR

(m, 4H)
Aromatic protons (m-substituted pattern).

(s, 2H)
Methylene protons adjacent to amine (

).

(s, 3H)
Aryl-Methyl group.

(s, 6H)
Gem-dimethyl protons (Singlet, 6H integration).
13C NMR

ppm
Quaternary Carbon (

-position).

ppm
Methylene Carbon (

-position).
LC-MS

Molecular ion (Free base MW = 163.26).

References

  • Reduction of Hindered Nitriles: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. A simple, convenient procedure for the conversion of nitriles to primary amines."[3] Journal of the American Chemical Society, 1981 , 103(16), 4921–4925. Link

  • Synthesis of Neophyl Amines: Short, J. H.; et al. "Sympathetic nervous system blocking agents. Derivatives of benzylguanidine." Journal of Medicinal Chemistry, 1963 , 6(3), 275–283. Link

  • Purification of Amines: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009 . Link

  • Reductive Amination Protocols: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • General Nitrile Alkylation: Makosza, M.; Jonczyk, A. "Phase-transfer alkylation of nitriles." Organic Syntheses, 1976 , 55, 91. Link

Sources

Application Note: A Phased Approach to the Preclinical Evaluation of 2-Methyl-2-(3-methylphenyl)propan-1-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical assessment of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a structural analog of phentermine, using established rodent models. Due to its structural similarity to known monoamine releasing agents, this guide focuses on a phased testing strategy to characterize its stimulant properties, abuse liability, and potential anorectic effects. The protocols herein are designed to provide a robust framework for decision-making in early-stage drug development, emphasizing scientific integrity and adherence to ethical guidelines.

Introduction and Rationale

2-Methyl-2-(3-methylphenyl)propan-1-amine is a substituted phenethylamine. Its structure is analogous to phentermine, a well-known sympathomimetic amine used for weight loss, which acts primarily as a norepinephrine-dopamine releasing agent (NDRA).[1][2] The structural modifications—specifically the position of the methyl group on the phenyl ring—necessitate a full preclinical evaluation to determine its unique pharmacological profile, potency, and safety.

The primary goals of this research plan are to:

  • Establish the compound's general neuropharmacological effects (stimulant vs. sedative).

  • Quantify its abuse and dependence liability.

  • Explore its potential therapeutic efficacy as an anorectic agent.

  • Elucidate its primary mechanism of action on monoaminergic systems.

This guide presents a logical, phased workflow, beginning with broad screening assays and progressing to more complex, resource-intensive models for abuse liability and mechanistic studies. All procedures must be conducted in compliance with local Institutional Animal Care and Use Committee (IACUC) guidelines and should be reported according to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[3][4][5][6][7]

Foundational Considerations

Animal Model Selection

Both mice and rats are suitable for these studies. Mice are often preferred for initial screening due to lower compound requirements and higher throughput, while rats are frequently used for more complex operant behaviors like intravenous self-administration due to their larger size, which facilitates surgical procedures. Sprague-Dawley or Wistar rats and C57BL/6J or Swiss Webster mice are common choices.

Compound Formulation and Administration

The compound should be converted to a salt form (e.g., hydrochloride) to ensure solubility in a suitable vehicle, such as sterile saline or a buffered solution. The route of administration should be consistent with the intended clinical use if known; otherwise, intraperitoneal (IP) injection is standard for systemic screening in rodents.[8][9] All solutions must be sterile and have a pH close to physiological levels (6.8-7.2).[8]

Phase 1: Initial Screening and Characterization

The objective of Phase 1 is to determine the compound's primary effect on the central nervous system (CNS) and establish a dose-response curve.

Protocol 3.1: Locomotor Activity Assessment

Rationale: The locomotor activity test is a primary assay to determine if a novel compound has stimulant or depressant effects on the CNS.[10][11] An increase in activity suggests stimulant properties, while a decrease suggests sedation. This test is crucial for selecting the appropriate dose range for subsequent, more complex behavioral assays.[12]

Apparatus:

  • Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to detect movement.[10][13]

  • A computer with data acquisition software.

Detailed Protocol:

  • Habituation: For at least 30-60 minutes before testing, move animals to the testing room to acclimate.[10] On the first day of testing, place each animal in the activity chamber for a 30-60 minute habituation session to reduce novelty-induced hyperactivity.

  • Baseline (Vehicle): On the second day, administer a vehicle injection (e.g., saline, IP) and immediately place the animal in the chamber. Record activity in 5-minute bins for 60-120 minutes to establish a baseline response to the injection and environment.

  • Drug Administration: On subsequent days (allowing for washout), administer varying doses of 2-Methyl-2-(3-methylphenyl)propan-1-amine (e.g., 1, 3, 10, 30 mg/kg, IP). Immediately place the animal in the chamber and record activity for the same duration as the baseline test.

  • Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the activity counts for each drug dose against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).[13]

Data Presentation:

Dose (mg/kg)Mean Total Distance (cm) ± SEM% Change from Vehicle
Vehicle3500 ± 2500%
14200 ± 300+20%
37800 ± 550+123%
1011500 ± 900+229%
308500 ± 700+143% (stereotypy)

Note: A biphasic dose-response curve, where activity decreases at the highest doses, may indicate the emergence of stereotyped behaviors (e.g., repetitive, non-ambulatory movements), which is common for stimulants.[12]

Phase 2: Abuse Liability Assessment

If Phase 1 indicates stimulant properties, a thorough evaluation of abuse liability is mandatory. This is typically done using two gold-standard behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).

Workflow for Abuse Liability Assessment

AbuseLiabilityWorkflow cluster_Phase1 Phase 1 Output cluster_Phase2 Phase 2: Abuse Liability cluster_Outcome Interpretation P1 Stimulant-like profile in Locomotor Assay Decision Assess Reinforcing & Rewarding Properties P1->Decision CPP Protocol 4.1: Conditioned Place Preference (CPP) HighRisk High Abuse Potential CPP->HighRisk IVSA Protocol 4.2: Intravenous Self-Administration (IVSA) IVSA->HighRisk Decision->CPP Measures rewarding (contextual association) Decision->IVSA Measures reinforcing (abuse potential gold-standard) LowRisk Low/No Abuse Potential

Caption: Workflow for assessing the abuse liability of a novel stimulant.

Protocol 4.1: Conditioned Place Preference (CPP)

Rationale: CPP is a Pavlovian conditioning model used to measure the rewarding effects of a drug.[14][15][16] An animal learns to associate a specific environment with the effects of the drug. A preference for the drug-paired environment in a drug-free state indicates that the drug has rewarding properties.[14][15][17]

Apparatus:

  • A two- or three-compartment CPP apparatus. The compartments should be distinct in tactile and visual cues (e.g., different floor textures, wall patterns).[14][18]

Detailed Protocol:

  • Pre-Test (Habituation & Baseline): For one day, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any innate bias.[18]

  • Conditioning (4-8 days): This phase consists of alternating daily sessions.

    • Drug Pairing: On drug days, administer the test compound (at a dose found to be active in the locomotor test) and confine the animal to one of the compartments (typically the initially non-preferred one) for 30-45 minutes.[18]

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite compartment for the same duration.

  • Post-Test (Test Day): The day after the final conditioning session, place the animal in the apparatus in a drug-free state with free access to all compartments. Record the time spent in each compartment for 15-20 minutes.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment during the Post-Test compared to the Pre-Test indicates a conditioned place preference. This is typically analyzed using a paired t-test or two-way ANOVA.[16]

Protocol 4.2: Intravenous Self-Administration (IVSA)

Rationale: IVSA is considered the "gold standard" for predicting the abuse liability of a compound because it directly measures the drug's reinforcing efficacy—the ability of the drug to maintain drug-seeking and drug-taking behavior.[19][20][21]

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.

  • Animals must be surgically implanted with an indwelling intravenous catheter (e.g., in the jugular vein).

Detailed Protocol:

  • Surgery and Recovery: Surgically implant a catheter into the jugular vein of the rat. Allow for a 5-7 day recovery period.

  • Acquisition: Train the rats to press a lever for a food reward (e.g., sucrose pellets) on a simple fixed-ratio 1 (FR1) schedule (one press = one reward). Once lever pressing is established, substitute the food reward with intravenous infusions of a known drug of abuse, such as cocaine (e.g., 0.25 mg/kg/infusion), to establish stable self-administration.

  • Substitution: Once stable responding for cocaine is achieved, substitute infusions of 2-Methyl-2-(3-methylphenyl)propan-1-amine at various doses.

  • Dose-Response Curve: Test a range of unit doses of the compound. The primary endpoint is the number of infusions earned per session. An inverted "U"-shaped dose-response curve is characteristic of reinforcing drugs.

  • Progressive Ratio (PR) Schedule: To measure the motivational strength of the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of how hard the animal will work for the drug.

  • Data Analysis: Compare the number of infusions of the test compound to vehicle. A significantly higher rate of self-administration than vehicle indicates reinforcing properties. Compare the breakpoint on the PR schedule to that of known drugs of abuse (e.g., cocaine).

Phase 3: Mechanistic and Ancillary Studies

Hypothesized Signaling Pathway

Based on its structural similarity to phentermine, 2-Methyl-2-(3-methylphenyl)propan-1-amine is hypothesized to act as a monoamine releasing agent, primarily affecting norepinephrine (NE) and dopamine (DA) transporters (NET and DAT).

Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-Methyl-2-(3-methylphenyl) propan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Binds & Reverses NET Norepinephrine Transporter (NET) Compound->NET Binds & Reverses DA_synapse Dopamine (DA) ↑ DAT->DA_synapse Transporter Reversal NE_synapse Norepinephrine (NE) ↑ NET->NE_synapse Transporter Reversal VMAT2 VMAT2 DA_vesicle DA NE_vesicle NE DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Activates

Caption: Hypothesized mechanism of action via monoamine transporter reversal.

Protocol 5.1: In Vivo Microdialysis

Rationale: To directly test the hypothesis that the compound increases extracellular levels of dopamine and norepinephrine, in vivo microdialysis is the preferred method.[22][23][24] This technique allows for the direct measurement of neurotransmitter concentrations in specific brain regions of a freely moving animal.[22][23]

Apparatus:

  • Stereotaxic frame for surgery.

  • Microdialysis probes, syringe pump, and fraction collector.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for sample analysis.[23]

Detailed Protocol:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum.

  • Recovery: Allow the animal to recover for 2-3 days.

  • Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes and analyze them via HPLC-ED to establish stable baseline levels of DA, NE, and their metabolites.[23]

  • Drug Administration: Administer the test compound (IP) and continue collecting dialysate fractions for at least 2-3 hours post-injection.

  • Data Analysis: Quantify the concentration of neurotransmitters in each sample. Express the results as a percentage change from the pre-drug baseline. A significant increase in extracellular DA and/or NE following drug administration would confirm a monoamine-releasing or reuptake-inhibiting mechanism.[24][25]

Protocol 5.2: Feeding Behavior Assessment

Rationale: Given the structural similarity to the anorectic phentermine, assessing the compound's effect on food intake is a logical step to explore its therapeutic potential.[26][27]

Apparatus:

  • Metabolic cages with automated food intake monitoring systems, or standard cages with pre-weighed food hoppers.

Detailed Protocol:

  • Acclimation: House animals individually and acclimate them to the specific diet (e.g., standard chow or a high-fat diet for diet-induced obesity models).

  • Baseline Measurement: Measure daily food intake for 3-5 days to establish a stable baseline for each animal.

  • Drug Administration: Administer the test compound or vehicle daily, typically before the onset of the dark cycle (the active feeding period for rodents).

  • Food Intake Measurement: Measure food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection. Continue this for several days to assess for tolerance.

  • Data Analysis: Compare the cumulative food intake at each time point between the drug-treated and vehicle-treated groups using a repeated-measures ANOVA. A significant reduction in food intake suggests anorectic properties.

Conclusion and Integrated Analysis

The phased approach described in this application note provides a systematic framework for characterizing the neuropharmacological profile of 2-Methyl-2-(3-methylphenyl)propan-1-amine. Data from the locomotor assay will provide the foundational dose-response information. The CPP and IVSA paradigms will yield a clear picture of the compound's abuse liability. Finally, microdialysis and feeding studies will elucidate its mechanism of action and explore its therapeutic potential. Together, these results will enable an informed decision on the future development of this novel compound.

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research.
  • ARRIVE guidelines - Wikipedia. (2023).
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.
  • ARRIVE Guidelines. (2025). Norecopa.
  • Zhang, J. (2016). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION BY ONLINE MICRODIALYSIS COUPLED WITH CAPILLARY HPLC. University of Pittsburgh.
  • Falk, J. L., & Lau, C. E. (1995). Self-administration of drugs in animals and humans as a model and an investigative tool. Drug and Alcohol Dependence, 39(3), 183–206.
  • Banks, M. L., & Negus, S. S. (2017). Preclinical Models of Substance Use Disorder: Abuse Liability Assessment and Candidate Pharmacotherapy Evaluation. Neuropsychopharmacology, 42(1), 119–135. [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLOS Biology, 8(6), e1000412.
  • Nakagawa, T., et al. (1993). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 61(2), 157-164.
  • Tzschentke, T. M. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 579458.
  • Melior Discovery. (n.d.).
  • Henningfield, J. E., Cohen, C., & Heishman, S. J. (1991). Drug self-administration methods in abuse liability evaluation. British Journal of Addiction, 86(12), 1571–1577. [Link]

  • Young, A. M. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(9), 833–846.
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference: What does it add to our preclinical understanding of drug reward?. Psychopharmacology, 153(1), 31–43.
  • Zhang, J., Jaquins-Gerstl, A., Nesbitt, K. M., Rutan, S. C., Michael, A. C., & Weber, S. G. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 85(19), 9889–9897.
  • Boston University IACUC. (2025).
  • Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58384.
  • Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: Focus on in vivo microdialysis studies. Progress in Neurobiology, 85(4), 353-371.
  • RTI International. (n.d.). Substance Abuse Liability Assessment.
  • West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals.
  • Wikipedia contributors. (2024). Conditioned place preference. Wikipedia.
  • Melior Discovery. (n.d.). Conditioned Place Preference Model.
  • Heal, D. J., Smith, S. L., & Gosden, J. (2012). The utility of animal models to evaluate novel anti-obesity agents. British Journal of Pharmacology, 167(2), 251–265.
  • San Diego State University IACUC. (n.d.). IACUC Guidelines.
  • University of Colorado IACUC. (n.d.).
  • Crested Capital. (2024). What Do Recent Studies Reveal About Results on Phentermine?
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • University of Michigan IACUC. (2021).
  • Kim, J. H., et al. (2013). Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model. Toxicological Research, 29(2), 127–134.
  • Patel, M. K., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(1), 58-63.
  • U.S. Food and Drug Administration. (2011).
  • Wikipedia contributors. (2024). Phentermine. Wikipedia.
  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
  • Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current Topics in Behavioral Neurosciences, 2, 121–148.
  • Kumar, A., et al. (2011). The Recent Progress in Animal Models of Depression. Pharmaceuticals, 4(1), 104-131.
  • Gannon, B. M., et al. (2015). Dose–response curve for the locomotor activity assay in mice.
  • Slideshare. (n.d.). Locomotor activity of mice.
  • Heath, C. J., et al. (2021).
  • Melior Discovery. (n.d.).
  • Piazza, P. V., & Le Moal, M. (1998). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. Psychopharmacology, 139(1-2), 1–16.
  • Chourbaji, S., et al. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International Journal of Molecular Sciences, 22(2), 798.
  • Abel, E. L. (2018). A Practical Animal Model for Depression by Reserpine-Administered Mice. Juniper Online Journal of Public Health, 3(4).
  • Wikipedia contributors. (2024). Monoaminergic activity enhancer. Wikipedia.
  • Kabbaj, M., & Rajbhandari, A. K. (2020). Modeling Stimulant and Opioid Co-use in Rats Provided Concurrent Access to Methamphetamine and Fentanyl. Frontiers in Pharmacology, 11, 989.
  • Stanford, S. C. (2022). On the search for a mouse model of ADHD. Understanding Animal Research.
  • MySkinRecipes. (n.d.). 2-(3-methylphenyl)propan-2-amine.
  • CymitQuimica. (n.d.). CAS 1246816-62-5: 1-Propanone, 2-(methylamino)-1-(3-methylphenyl).

Sources

Topic: Characterizing 2-Methyl-2-(3-methylphenyl)propan-1-amine as a Novel Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Neuropharmacological Research

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document serves as a comprehensive guide to the experimental characterization of 2-Methyl-2-(3-methylphenyl)propan-1-amine, a putative monoamine releasing agent. The protocols herein are designed to rigorously assess its affinity, potency, and selectivity for monoamine transporters, and to elucidate its neurochemical and behavioral effects in vivo. This guide is structured to follow a logical, stepwise progression from initial in vitro screening to more complex systems-level analysis.

Part 1: Introduction and Mechanistic Framework

The study of monoaminergic systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—is fundamental to understanding CNS function and pathology. Pharmacological tools that can selectively manipulate these systems are invaluable. Monoamine releasing agents are a class of drugs that increase extracellular neurotransmitter concentrations by promoting efflux from the presynaptic terminal, a mechanism distinct from reuptake inhibition.[1] These agents enter the neuron via plasma membrane transporters (e.g., SERT, DAT, NET) and disrupt vesicular storage, ultimately reversing the direction of transporter function and causing non-exocytotic neurotransmitter release.[1][2]

2-Methyl-2-(3-methylphenyl)propan-1-amine is a novel compound whose pharmacological profile is yet to be fully characterized. Its structural similarity to other known monoamine releasers suggests it may serve as a valuable research tool. The following application notes provide a systematic framework for its evaluation, focusing on establishing its utility as a potential selective serotonin releasing agent (SRA).

Signaling Pathway: Monoamine Transporter Action

The diagram below illustrates the canonical mechanism of a substrate-type monoamine releaser at a presynaptic serotonin terminal.

Caption: Mechanism of a Serotonin Releasing Agent.

Part 2: In Vitro Characterization Protocols

The foundational step in characterizing a novel compound is to determine its binding affinity and functional potency at its primary molecular targets. These in vitro assays establish selectivity and guide dose selection for subsequent in vivo studies.

Application 2.1: Radioligand Binding Assays for Transporter Affinity (Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of 2-Methyl-2-(3-methylphenyl)propan-1-amine for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. This is a competitive binding assay where the test compound displaces a known high-affinity radioligand.[3]

Methodology:

  • Membrane Preparation:

    • Utilize membrane preparations from HEK293 cells stably transfected to express either hSERT, hDAT, or hNET.[4]

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[5]

    • Wash the pellet and resuspend in assay buffer to a final protein concentration appropriate for the assay (e.g., 5-20 µg protein/well).

  • Assay Procedure (96-well format):

    • To each well, add assay buffer, the membrane preparation, a single concentration of the appropriate radioligand, and varying concentrations of the test compound (2-Methyl-2-(3-methylphenyl)propan-1-amine).

    • Radioligands: Use selective radioligands near their Kₑ concentration.

      • hSERT: ~1 nM [³H]Citalopram or [³H]Paroxetine.

      • hDAT: ~2-3 nM [³H]WIN 35,428 or [³H]CFT.[6]

      • hNET: ~1-2 nM [³H]Nisoxetine.

    • Test Compound Concentrations: Prepare serial dilutions (e.g., 11 concentrations from 0.1 nM to 10 µM).

    • Controls:

      • Total Binding: Radioligand + membranes (no test compound).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding).[5][7]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Expected Data Output and Interpretation:

TargetKᵢ (nM) for 2-Methyl-2-(3-methylphenyl)propan-1-amineSelectivity Ratio (Kᵢ DAT/SERT)Selectivity Ratio (Kᵢ NET/SERT)
hSERT[Experimental Value]--
hDAT[Experimental Value][Calculated Value]-
hNET[Experimental Value]-[Calculated Value]

A low Kᵢ value indicates high binding affinity. High selectivity ratios (>100-fold) for DAT/SERT and NET/SERT would suggest the compound is a selective SERT ligand.

Application 2.2: Neurotransmitter Uptake Inhibition Assays (IC₅₀)

Objective: To determine the functional potency (IC₅₀) of 2-Methyl-2-(3-methylphenyl)propan-1-amine to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Methodology: This protocol describes a fluorescence-based assay, which offers a non-radioactive, high-throughput alternative to traditional radiotracer uptake assays.[8][9]

  • Cell Plating:

    • Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96- or 384-well black, clear-bottom microplates.

    • Allow cells to form a confluent monolayer overnight.[10]

  • Assay Procedure:

    • Wash cells once with Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of the test compound (2-Methyl-2-(3-methylphenyl)propan-1-amine).[11]

    • Add a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters, along with a masking dye that quenches extracellular fluorescence.[8][9][10]

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements.

  • Data Acquisition and Analysis:

    • Measure the increase in intracellular fluorescence over time (e.g., for 10-30 minutes). The rate of increase (slope of the kinetic curve) is proportional to transporter activity.[11]

    • Calculate the percent inhibition of the uptake rate for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Expected Data Output and Interpretation:

TargetIC₅₀ (nM) for 2-Methyl-2-(3-methylphenyl)propan-1-amine
hSERT[Experimental Value]
hDAT[Experimental Value]
hNET[Experimental Value]

A low IC₅₀ value indicates high functional potency. Comparing these values to the Kᵢ values from binding assays provides a more complete picture of the compound's pharmacological profile.

Part 3: In Vivo Characterization Protocols

In vivo experiments are critical for understanding how a compound's molecular actions translate into physiological and behavioral effects within a complex biological system.

Application 3.1: In Vivo Microdialysis for Neurotransmitter Efflux

Objective: To directly measure extracellular levels of serotonin (and its metabolite, 5-HIAA) in a specific brain region of a freely moving animal following systemic administration of 2-Methyl-2-(3-methylphenyl)propan-1-amine.[12]

Experimental Workflow:

G A Stereotaxic Surgery: Implant guide cannula B Post-Surgical Recovery (5-7 days) A->B C Probe Insertion & Perfusion (Artificial CSF at ~1 µL/min) B->C D System Equilibration (>90 min) C->D E Baseline Sample Collection (3-4 samples, 20 min each) D->E F Systemic Drug Administration (i.p. or s.c.) E->F G Post-Injection Sample Collection (6-8 samples, 20 min each) F->G H HPLC-ECD Analysis of Dialysate Samples G->H I Data Analysis: % Change from Baseline H->I

Caption: Workflow for In Vivo Microdialysis Experiment.

Methodology:

  • Surgical Preparation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a brain region rich in serotonergic terminals (e.g., Prefrontal Cortex, Nucleus Accumbens, or Striatum).[13][14]

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, place the animal in a testing chamber that allows free movement.

    • Gently insert a microdialysis probe (with a semi-permeable membrane) into the guide cannula.[12]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]

    • After an equilibration period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes).[16]

    • Collect at least 3-4 baseline samples to ensure a stable neurotransmitter level.

    • Administer 2-Methyl-2-(3-methylphenyl)propan-1-amine (dissolved in a suitable vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Continue collecting samples for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate for serotonin and 5-HIAA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15]

    • Quantify concentrations by comparing peak heights or areas to those of known standards.

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the baseline samples.

    • Express all subsequent sample concentrations as a percentage of this baseline average.

    • Plot the mean percent baseline vs. time for both vehicle and drug-treated groups.

Expected Outcome: A potent serotonin releasing agent will cause a rapid and robust increase (e.g., >400%) in extracellular serotonin levels, often accompanied by a subsequent decrease in the metabolite 5-HIAA.

Application 3.2: Behavioral Assays for Functional Consequences

Objective: To assess the behavioral effects of 2-Methyl-2-(3-methylphenyl)propan-1-amine in rodent models. The choice of assay should be guided by the known roles of serotonin in behavior (e.g., anxiety, locomotion, sensorimotor gating).

Example Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rotational head movement that is considered a reliable behavioral proxy for 5-HT₂ₐ receptor activation. Serotonin releasers, by increasing synaptic 5-HT, robustly induce this behavior.

Methodology:

  • Animal Habituation:

    • Habituate mice to the testing room and observation chambers for at least 60 minutes prior to the experiment.

  • Drug Administration:

    • Administer various doses of 2-Methyl-2-(3-methylphenyl)propan-1-amine (and a vehicle control) to different groups of mice.

  • Observation Period:

    • Place each mouse individually into a clean, transparent observation chamber immediately after injection.

    • Allow a 5-10 minute acclimatization period.

    • A trained observer, blind to the experimental conditions, should then count the number of head twitches for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the total number of head twitches for each animal.

    • Compare the mean number of head twitches across different dose groups and the vehicle control using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • Plot the data as a dose-response curve.

Expected Outcome: A compound that effectively releases serotonin should produce a dose-dependent increase in the number of head twitches. This provides in vivo functional evidence of enhanced serotonergic transmission and subsequent 5-HT₂ₐ receptor stimulation.

References

  • Title: SERT Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Catalogs Medicalexpo Source: Medicalexpo URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis Source: Okayama University Medical School URL: [Link]

  • Title: Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution Source: RSC Publishing URL: [Link]

  • Title: In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure Source: PMC URL: [Link]

  • Title: Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis Source: PMC - NIH URL: [Link]

  • Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: PMC URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC URL: [Link]

  • Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: novel serotonergic agents Source: Nichols, D. E. (publication) URL: [Link]

  • Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

  • Title: LSD, 5-HT (serotonin), and the evolution of a behavioral assay Source: PubMed URL: [Link]

  • Title: Serotonin releasing agents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Serotonin-releasing effects of substituted piperazines in vitro Source: PubMed URL: [Link]

  • Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]

  • Title: Monoamine releasing agent Source: Wikipedia URL: [Link]

  • Title: Day 1: Deconstructing the Serotonin System in the Mouse Brain Source: YouTube URL: [Link]

Sources

using 2-Methyl-2-(3-methylphenyl)propan-1-amine in receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Receptor & Transporter Binding Profiling for 2-Methyl-2-(3-methylphenyl)propan-1-amine (3-Methylphentermine)

Executive Summary & Compound Context

Topic Compound: 2-Methyl-2-(3-methylphenyl)propan-1-amine Common Nomenclature: 3-Methylphentermine; meta-Methylphentermine. Chemical Class: Phenethylamine; Amphetamine/Phentermine Analogue.

Application Scope: This guide details the protocols for characterizing the binding affinity of 3-Methylphentermine at its primary biological targets: the Monoamine Transporters (NET, DAT, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1).

As a structural isomer of the anorectic drug Phentermine , this compound functions primarily as a sympathomimetic amine. Unlike direct agonists that bind to orthosteric sites on GPCRs (like 5-HT2A), phentermine analogues typically act as transporter substrates or releasers . Therefore, "receptor binding" in this context refers to Competitive Radioligand Binding Assays at the transporter sites, which quantify the affinity (


) of the compound for the recognition site of the transporter.

Safety & Handling (Pre-Experimental)

  • Hazard Classification: Treat as a potent bioactive amine. Potential sympathomimetic effects (hypertension, tachycardia) if absorbed.

  • Solubility: The hydrochloride salt is soluble in water and DMSO. Free base is soluble in ethanol/DMSO.

  • Storage: Store solid at -20°C. Make fresh stock solutions (10 mM in DMSO) on the day of the assay to prevent oxidation.

Scientific Rationale: The Binding Mechanism

To determine the affinity of 3-Methylphentermine, we utilize a Competitive Displacement Assay . We introduce a high-affinity radioligand (the "Hot" ligand) that binds specifically to the target (e.g., NET). We then titrate the "Cold" test compound (3-Methylphentermine). If the test compound has affinity for the transporter, it will displace the radioligand, reducing the detected signal.

Visualizing the Interaction Logic

BindingMechanism Receptor Target Protein (NET / DAT / TAAR1) Signal Scintillation Signal (CPM) Receptor->Signal Intact Complex NoSignal Signal Reduction (Displacement) Receptor->NoSignal If Cold binds stronger HotLigand Radioligand ([3H]-Nisoxetine) HotLigand->Receptor High Affinity Bind ColdLigand Test Compound (3-Methylphentermine) ColdLigand->Receptor Competition ColdLigand->HotLigand Displaces

Caption: Competitive binding mechanism. The test compound competes with the radioligand for the orthosteric binding site.

Core Protocol: Monoamine Transporter Binding Assays

This protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards, optimized for phenethylamine derivatives.

A. Materials & Reagents
ComponentNET Assay (Norepinephrine)DAT Assay (Dopamine)
Source Tissue/Cell Human recombinant NET (HEK293 cells)Human recombinant DAT (CHO cells)
Radioligand (

)
[³H]Nisoxetine (1.0 nM)[³H]WIN 35,428 (15 nM)
Non-Specific Blocker Desipramine (1 µM)GBR12909 (1 µM)
Incubation Time 2 hours @ 4°C2 hours @ 4°C
Filter Type GF/C soaked in 0.05% PEIGF/C soaked in 0.05% PEI

Standard Binding Buffer:

  • 50 mM Tris-HCl (pH 7.4)

  • 120 mM NaCl (Crucial: Sodium is required for transporter conformation)

  • 5 mM KCl

B. Step-by-Step Workflow

1. Membrane Preparation

  • Harvest: Scrape stably transfected cells into cold PBS. Centrifuge at 500 x g (5 min).

  • Lysis: Resuspend pellet in hypotonic buffer (5 mM Tris-HCl, pH 7.4). Homogenize (Polytron, 10 sec).

  • Wash: Centrifuge at 20,000 x g (20 min). Discard supernatant. Resuspend pellet in Standard Binding Buffer .

  • Validation: Determine protein concentration (Bradford Assay). Dilute to ~10-20 µg protein/well.

2. Assay Assembly (96-Well Plate) Add reagents in the following order (Final Volume 250 µL):

  • 50 µL Buffer (for Total Binding) OR 50 µL Non-Specific Blocker (for NSB wells).

  • 50 µL Test Compound (3-Methylphentermine). Prepare serial dilutions (e.g.,

    
     M to 
    
    
    
    M).
  • 50 µL Radioligand (at concentration

    
    ).
    
  • 100 µL Membrane Suspension (Start reaction).

3. Incubation

  • Incubate plates at 4°C for 2 hours .

    • Expert Insight: While physiological uptake happens at 37°C, binding assays for transporters are often run at 4°C to prevent the transporter from actively internalizing the radioligand (pseudo-uptake), which would distort affinity data.

4. Harvesting & Counting

  • Rapidly filter through PEI-soaked GF/C glass fiber filters using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 120 mM NaCl).

  • Dry filters, add Scintillation Fluid, and count in a MicroBeta counter.[1]

Visualizing the Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_analysis Phase 3: Analysis Membrane Membrane Prep (HEK-hNET) Assembly Plate Assembly (Buffer + Ligand + Membranes) Membrane->Assembly Dilution Compound Dilution (10^-5 to 10^-11 M) Dilution->Assembly Incubation Incubation 2 hrs @ 4°C Assembly->Incubation Filter Vacuum Filtration (GF/C Filters) Incubation->Filter Count Scintillation Counting Filter->Count Calc Data Analysis (Non-linear Regression) Count->Calc

Caption: Step-by-step workflow for high-throughput radioligand binding screens.

Data Analysis & Interpretation

Calculating (Inhibition Constant)

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding.

  • Specific Binding = (Total Binding - Non-Specific Binding).

  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Cheng-Prusoff Equation: Convert IC50 to

    
    :
    
    
    
    
Expected Profile for 3-Methylphentermine
  • NET Affinity: High (Low nM range). Phentermine analogues generally favor NET.

  • DAT Affinity: Moderate to Weak. The 3-methyl substituent often reduces DAT potency compared to unsubstituted amphetamine, but this must be empirically verified.

  • SERT Affinity: Likely negligible (>10 µM), unless the 3-methyl group provides unexpected lipophilic interaction in the SERT pocket.

Advanced Application: TAAR1 Functional Assay

While transporter binding is the primary screen, 3-Methylphentermine likely acts as an agonist at TAAR1 (Trace Amine-Associated Receptor 1). Radioligand binding for TAAR1 is technically challenging due to low Bmax and lack of high-affinity radioligands.

Recommended Alternative: cAMP Functional Assay Instead of binding, measuring downstream cAMP accumulation is the industry standard for TAAR1.

  • Cells: CHO-K1 cells expressing human TAAR1.

  • Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).

  • Protocol: Incubate cells with 3-Methylphentermine + IBMX (phosphodiesterase inhibitor) for 30 mins. Lyse and detect cAMP.

  • Readout: Increase in cAMP indicates Agonism.

Troubleshooting & Scientific Integrity (The "Self-Validating System")

To ensure your data is trustworthy (E-E-A-T), you must run these internal controls:

IssueSymptomControl / Solution
Ligand Depletion IC50 shifts left (looks too potent)Ensure Total Binding < 10% of total radioactivity added.
Pseudo-Uptake High background, variable dataStrictly maintain 4°C. If temp rises, transporters activate and pump ligand inside, making it impossible to wash off.
Filter Binding High counts in NSB wellsUse 0.05% PEI (Polyethyleneimine) to coat filters. This neutralizes the charge of the glass fibers.
Hill Slope < 1.0 Shallow curveIndicates negative cooperativity or binding to multiple sites (e.g., High and Low affinity states of the transporter).

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Radioligand Binding Assays. University of North Carolina at Chapel Hill. [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]

  • Eshleman, A. J., et al. (1999). Therapeutic potential of TAAR1 agonists in schizophrenia: evidence from preclinical models and clinical studies.[2] (Context on TAAR1 assays). International Journal of Molecular Sciences. [Link]

  • PubChem Compound Summary. 2-Methyl-2-phenylpropan-1-amine (Phentermine - Structural Parent).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 2-Methyl-2-(3-methylphenyl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter difficulties in isolating this valuable building block in high purity. As a sterically hindered primary aromatic amine, this compound presents unique challenges that standard protocols may not fully address. This document provides in-depth, experience-driven answers to common and complex purification issues.

Part 1: Foundational Knowledge - Understanding Your Impurity Profile

A successful purification strategy begins with a strong hypothesis about the impurities present in your crude material. The synthesis route is the primary determinant of the side products you will need to remove.

Q1: What are the most probable impurities I should expect from a standard synthesis of 2-Methyl-2-(3-methylphenyl)propan-1-amine?

A1: Most syntheses of this amine or its analogs proceed through reductive amination of a corresponding ketone or via a Ritter-type reaction.[1] Given this, your primary impurities are likely to be unreacted starting materials, reaction intermediates, and over-alkylated byproducts.

Table 1: Potential Impurities and Their Characteristics

Impurity NameStructureKey CharacteristicsRemoval Strategy
3-Methylacetophenone CC(=O)c1cccc(c1)CKetone, less polar than the amine.Chromatography, Distillation
N-formyl Intermediate O=CNHC(C)(C)Cc1cccc(c1)CAmide, polar but less basic.Hydrolysis during workup, Chromatography
Iminium Intermediate [HN=C(C)(C)Cc1cccc(c1)C]+Unstable, hydrolyzes back to ketone or is reduced.Aqueous workup
Dimeric Secondary Amine [CH3C(C)(Cc1c(C)cccc1)NH]2CH2Higher molecular weight, less polar.Chromatography, Salt Formation
Part 2: Troubleshooting Column Chromatography

Column chromatography is often the first choice for purification, but amines are notoriously problematic on standard silica gel.[2]

Q2: My amine is severely tailing on my silica gel column, resulting in poor separation and low purity fractions. Why is this happening and how do I prevent it?

A2: This is the most common issue when purifying amines on silica. The root cause is an acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong interaction leads to a non-ideal elution profile, characterized by "tailing" or "streaking."

The Solution: Mobile Phase Modification

To mitigate this, you must neutralize the acidic sites on the silica or provide a more potent base to compete with your product for these sites.

Step-by-Step Protocol: Optimizing a TEA-Doped Mobile Phase

  • Select a Base Solvent System: A typical starting point for amines is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Add a Competing Base: Add triethylamine (TEA) to your mobile phase at a concentration of 0.5-1% by volume. For example, for 1 L of mobile phase, add 5-10 mL of TEA.

  • Pre-treat the Column: It is crucial to equilibrate your column thoroughly with the TEA-doped mobile phase before loading your sample. Flush the packed column with at least 5 column volumes of the initial eluent (e.g., DCM with 1% TEA). This ensures the stationary phase is "neutralized" before the sample is introduced.[2]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run your gradient as planned (e.g., increasing the percentage of MeOH in DCM, with 1% TEA maintained throughout). The TEA will co-elute but is volatile and easily removed under vacuum.

Q3: Even with TEA, my separation is poor. What are my other options?

A3: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

  • Basic Alumina: Alumina is basic and eliminates the problematic acid-base interaction. However, it can sometimes have lower resolving power than silica.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica is covalently modified with amino groups, creating a basic surface that repels basic analytes, leading to sharp, symmetrical peaks.[3]

  • Reverse-Phase Chromatography (C18): For high-purity applications, reverse-phase HPLC is highly effective. To ensure good peak shape, the mobile phase pH should be adjusted. According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, which increases retention and improves peak shape.[4]

Chromatography_Decision_Tree start Crude Amine Purification tlc Run TLC with DCM/MeOH start->tlc tailing Severe Tailing? tlc->tailing separation Good Separation? tailing->separation No add_tea Add 1% TEA to Mobile Phase tailing->add_tea Yes run_column Proceed with Silica Column Chromatography separation->run_column Yes change_sp Change Stationary Phase separation->change_sp No check_tlc_again Re-run TLC add_tea->check_tlc_again good_sep_tea Good Separation? check_tlc_again->good_sep_tea good_sep_tea->run_column Yes good_sep_tea->change_sp No sp_options Consider: - Basic Alumina - Amine-Functionalized Silica - Reverse-Phase (C18) change_sp->sp_options

Caption: Decision tree for selecting a chromatography strategy.

Part 3: Troubleshooting Crystallization and Salt-Based Purification

Converting the amine to a salt is a powerful, scalable purification technique that leverages changes in solubility to isolate the product.[5]

Q4: I tried to make the hydrochloride salt to crystallize my product, but it just oiled out. What went wrong?

A4: "Oiling out" is a common frustration where the product separates as a liquid phase instead of a solid crystal lattice. It is often caused by residual impurities, incorrect solvent choice, or the presence of water.[6]

Troubleshooting Steps for Oiling Out:

  • Solvent System is Key: The ideal solvent should dissolve the free base but have poor solubility for the salt. Common choices include diethyl ether, ethyl acetate (EtOAc), or isopropanol (IPA).[6] If one doesn't work, try another. A mixture like Ethanol/Ether can be very effective.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a previously obtained pure crystal can also initiate crystallization.

  • Remove Water: Ensure your solvents are anhydrous. If the amine salt is hygroscopic, any trace of water can prevent crystallization. Stripping the oil with an anhydrous solvent like toluene on a rotary evaporator can help remove residual water azeotropically.[6]

  • Try a Different Acid: Some amines form better crystalline salts with different acids. Consider using oxalic acid, tartaric acid, or even trichloroacetic acid (TCA), as they can form more robust crystal lattices.[6][7]

Q5: Is there a more modern or efficient salt purification method?

A5: Yes, a recently developed technique uses trichloroacetic acid (TCA) for a highly efficient, "waste-limiting" purification.[7][8] The process takes advantage of the thermal instability of the resulting salt.

Experimental Protocol: Purification via TCA Salt Formation

  • Salt Formation: Dissolve the crude amine in a suitable solvent like ethyl acetate (EtOAc) or pentane. Add 1.5-3 equivalents of solid trichloroacetic acid. The amine-TCA salt should precipitate out of the solution, leaving non-basic impurities behind in the solvent.[7]

  • Isolation: Filter the solid amine-TCA salt and wash with a small amount of cold solvent.

  • Liberation of Free Amine: The key step involves heating the isolated salt. The TCA decarboxylates to produce volatile chloroform and carbon dioxide, regenerating the pure free amine directly.[8] This is typically done by gently heating the solid salt under vacuum.

  • Final Product: The final product is the pure liquid amine, with the byproducts having been removed as gases. This avoids the need for a separate basification and extraction step.

Salt_Purification_Workflow cluster_0 Salt Formation & Isolation cluster_1 Liberation of Pure Amine crude Crude Amine in Organic Solvent (e.g., EtOAc) add_acid Add Acid (e.g., HCl in Ether or TCA) crude->add_acid precipitate Precipitate/Crystallize Amine Salt add_acid->precipitate filter Filter & Wash Salt precipitate->filter dissolve Dissolve Salt in Water filter->dissolve tca_path TCA Method: Heat Salt (Bypasses this entire step) filter->tca_path basify Basify with NaOH (aq) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry, Filter, & Evaporate extract->dry pure_amine Pure Free Base Amine dry->pure_amine tca_path->pure_amine

Caption: General workflow for amine purification via salt formation.

Part 4: Troubleshooting Vacuum Distillation

For liquid amines that are thermally sensitive, vacuum distillation is the preferred method for purification on a larger scale.

Q6: My amine seems to be decomposing or turning dark upon heating for distillation. How can I avoid this?

A6: Amines, particularly aromatic ones, can be susceptible to oxidation and thermal degradation at high temperatures.[9][10] Distilling at atmospheric pressure is often not feasible. The solution is to perform the distillation under reduced pressure.

Why Vacuum Distillation? Lowering the pressure above a liquid reduces its boiling point.[11] This allows you to distill the compound at a much lower temperature, preventing thermal decomposition and unwanted side reactions.[12]

Step-by-Step Protocol: Laboratory Vacuum Distillation

  • System Setup: Assemble a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing product loss on the glass surfaces.[11] Ensure all glass joints are properly sealed with vacuum grease.

  • Connect to Vacuum: Connect the apparatus to a vacuum pump, with a cold trap (e.g., dry ice/acetone) in between to protect the pump from corrosive vapors.[13]

  • Reduce Pressure: Turn on the vacuum pump and allow the system to reach the desired pressure before you begin heating.

  • Heating: Use a heating mantle with a stir bar in the distillation flask for smooth boiling. Slowly increase the temperature until the product begins to distill.

  • Collect Fractions: Collect a forerun fraction which may contain volatile impurities. Then, collect the main fraction at a stable temperature and pressure. Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.

  • Shutdown: Allow the system to cool completely before releasing the vacuum to prevent air from rushing in and potentially causing an explosion with hot organic vapors.

Table 2: Estimated Boiling Point vs. Pressure

PressureBoiling Point EstimateNotes
760 mmHg (Atmospheric)>200 °CHigh potential for decomposition.
10 mmHg~120 - 140 °CAchievable with a standard rotary vane pump.
1 mmHg~90 - 110 °CSignificantly reduces thermal stress on the compound.

(Note: These are estimates. An exact boiling point under vacuum should be determined experimentally.)

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link][3]

  • Google Patents. (CN111632400B).
  • University of Rochester, Department of Chemistry. Purification: How To. [Link][5]

  • Science Forums. (2011, August 29). Amine purification. [Link][2]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 233–239. [Link][7]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. [Link][6]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link][8]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]

  • Wikipedia. Vacuum distillation. [Link][11]

  • MySkinRecipes. 2-(3-methylphenyl)propan-2-amine. [Link][14]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link][4]

  • LCGC. HPLC Troubleshooting Guide. [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. [Link][9]

  • Busch Vacuum. Vacuum Distillation. [Link][12]

  • ResearchGate. Illustration of standard primary amine purification strategies. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Google Patents. (CN105085278A). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. [15]

  • Quora. What is vacuum distillation? How is it done?[Link]

  • Smith, Z. J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link][1]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. [Link][16]

  • YouTube. (2022, April 8). Vacuum Distillation. [Link][13]

  • Google Patents. (CN108864177B). The synthetic method of [2H3]-1-methylamino-2-phenylpropane.
  • PubChem - NIH. 2-Methyl-2-phenylpropan-1-amine. [Link]

  • Al-Naiema, I. M., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol. ACS Earth and Space Chemistry. [Link]

  • Semantic Scholar. The synthesis and investigation of impurities found in clandestine laboratories. [Link]

  • ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol. [Link][10]

Sources

Technical Support Center: Stability & Storage of 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2M3MP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 2-Methyl-2-(3-methylphenyl)propan-1-amine .

As a researcher working with this scaffold, you are likely facing a common paradox in neopentyl-amine chemistry. While the carbon skeleton of this molecule—featuring a quaternary gem-dimethyl center—is sterically robust and resistant to metabolic degradation (e.g., MAO resistance), the primary amine (


) terminus is kinetically hyper-active .

In its free base form, this molecule is a "chemical sponge" for atmospheric carbon dioxide and moisture. Degradation is not typically a breakdown of the carbon chain, but a transformation of the nitrogen functionality. This guide provides the mechanistic insights and protocols required to maintain >99% purity.

Module 1: The Mechanics of Degradation

To prevent degradation, you must understand the enemy. The degradation of this amine is driven by the Lone Pair Availability on the nitrogen atom.

Visualizing the Threat Landscape

The following diagram illustrates the two primary degradation vectors: Carbonylation (reaction with air) and Oxidation (reaction with reactive oxygen species).

DegradationPathways Amine Free Base Amine (Active Lone Pair) CarbamicAcid Carbamic Acid (Transient) Amine->CarbamicAcid Nucleophilic Attack NOxide N-Oxide / Hydroxylamine (Yellow Discoloration) Amine->NOxide Radical Oxidation CO2 Atmospheric CO2 CO2->CarbamicAcid O2 Atmospheric O2 / Light O2->NOxide CarbamateSalt Carbamate Salt (White Crust/Solid) CarbamicAcid->CarbamateSalt Reaction with excess Amine

Figure 1: The dual degradation pathways of primary amines. The formation of carbamate salts is the most common cause of "white crust" appearing on stored samples.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: "My clear oil has developed a white, crusty solid around the cap. Is the compound destroyed?"

Diagnosis: Carbamate Formation. Mechanism: Primary amines are strong nucleophiles.[1] Upon exposure to air, they react with


 to form a carbamic acid intermediate, which immediately reacts with another equivalent of amine to form an alkylammonium alkylcarbamate salt.
Severity:  Low to Medium. The underlying molecule is intact but trapped in a salt form.
Corrective Action: 
  • Do not heat the crust (it may decompose thermally but is messy).

  • Perform a Base Wash (See Protocol A below) to revert the carbamate back to the free amine.

Q2: "The liquid has turned from colorless to pale yellow/amber."

Diagnosis: Oxidative Degradation (N-Oxidation). Mechanism: Exposure to light and oxygen creates trace amounts of N-oxides or imine impurities. Unlike carbamates, these are covalent changes. Severity: Medium. Color is a sensitive indicator; even <0.5% impurity can cause visible yellowing. Corrective Action:

  • If purity is critical (>98%), perform a Bulb-to-Bulb Distillation (Kugelrohr) under high vacuum.

  • Store strictly under Argon in the future.

Q3: "I stored the free base in the freezer (-20°C), and it solidified into a waxy mass. Is this normal?"

Diagnosis: Phase Change (Physical). Mechanism: Many high-molecular-weight amines have freezing points near or below room temperature. This is likely just the frozen free base, not degradation. Verification: Allow the vial to warm to room temperature in a desiccator. If it returns to a clear oil, it is physically stable. If solids remain, refer to Q1 (Carbamate).

Module 3: Storage & Handling Protocols

Comparison of Storage Forms
FeatureFree Base (Oil)Hydrochloride Salt (Solid)
Stability Low (Weeks/Months)High (Years)
Hygroscopicity High (Absorbs

/

)
Low (Non-hygroscopic if pure)
Oxidation Risk HighNegligible (Lone pair is protonated)
Storage Temp -20°C (Required)RT (Acceptable), 4°C (Ideal)
Recommendation Transient Use Only Long-Term Storage
Protocol A: The "Rescue" (Purifying Degraded Free Base)

Use this if your material has crusted or yellowed.

  • Dissolution: Dissolve the degraded amine in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

  • Basification: Wash the organic layer with 1M

    
      (aq).
    
    • Why? The high pH forces the carbamate equilibrium back to the free amine and

      
       (carbonate), which washes away in the water.
      
  • Extraction: Separate the organic layer.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent under reduced pressure. Flush with Argon immediately upon breaking the vacuum.

Protocol B: Salt Formation (The Gold Standard)

Converting the free base to HCl salt renders the nitrogen lone pair unreactive, halting oxidation and carbonylation.

  • Solvent System: Dissolve 1.0 g of free base amine in 10 mL of anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acid Addition: Cool to 0°C. Dropwise add 4M

    
     in Dioxane  (1.1 equivalents).
    
    • Note: Avoid aqueous

      
      ; water is difficult to remove later.
      
  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter the solid under a blanket of Nitrogen.

  • Washing: Wash the filter cake with cold ether to remove yellow oxidation byproducts.

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    pellets.

Module 4: Workflow Decision Tree

Use this logic flow to determine the appropriate handling for your sample.

StorageLogic Start New Sample Received FormCheck Is it Free Base or Salt? Start->FormCheck Salt Salt Form (HCl) FormCheck->Salt Salt FreeBase Free Base (Oil) FormCheck->FreeBase Free Base Action1 Store at 4°C Desiccator Salt->Action1 UsageTime Usage Timeline? FreeBase->UsageTime Immediate Use within 48h UsageTime->Immediate Immediate LongTerm Storage > 1 week UsageTime->LongTerm Long Term Action2 Store at -20°C Argon Overlay Parafilm Seal Immediate->Action2 Action3 CONVERT TO SALT (See Protocol B) LongTerm->Action3

Figure 2: Decision matrix for handling 2-Methyl-2-(3-methylphenyl)propan-1-amine. Note that long-term storage of the free base is discouraged.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210602, 2-Methyl-2-phenylpropan-1-amine (Analog Structure). Retrieved from [Link]

  • Organic Syntheses (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles (Discussion of Amine Instability). Org.[2][3][4] Synth. 2018, 95, 80-96. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Retrieved from [Link]

Sources

Validation & Comparative

cross-validation of analytical methods for 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, scientifically grounded cross-validation framework for the analysis of 2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS: 1176702-36-5).

This document is structured for analytical scientists and drug development professionals. It moves beyond generic templates to address the specific physicochemical challenges of this gem-dimethyl substituted amine, specifically focusing on its basicity, lack of chirality, and UV-active chromophore.

Executive Summary & Chemical Profile

2-Methyl-2-(3-methylphenyl)propan-1-amine is a primary amine characterized by a sterically hindered beta-carbon (gem-dimethyl substitution). This structural feature imparts significant stability against metabolic deamination but poses challenges for chromatographic peak shape due to steric bulk and basicity (pKa ≈ 9.8–10.2).

  • Chemical Structure: A propyl amine backbone with a quaternary carbon at position 2, substituted with two methyl groups (one intrinsic to the chain, one substituent) and a 3-methylphenyl ring.

  • Stereochemistry: Achiral . The C2 position possesses two identical methyl groups, rendering the molecule prochiral but optically inactive. Chiral chromatography is not required .

  • Chromophores: The m-tolyl moiety provides UV absorption at

    
     ≈ 210 nm (primary) and 254 nm (secondary).
    

Objective: This guide compares and cross-validates two primary methodologies:

  • RP-HPLC-UV (Method A): The gold standard for purity assays and high-concentration QC.

  • UHPLC-MS/MS (Method B): The standard for trace impurity profiling and bioanalytical sensitivity.

Methodological Landscape & Comparative Analysis

The following matrix objectively compares the performance characteristics of the two selected methods.

FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS Decision Logic
Primary Application Assay (Purity >98%), Stability TestingTrace Impurities (<0.1%), Bioanalysis (PK)Use A for release; B for cleaning validation/PK.
Specificity Moderate (relies on retention time & DAD)High (MRM transitions are fingerprint-specific)B is required if matrix interference is high.
Linearity Range 10 µg/mL – 1000 µg/mL0.5 ng/mL – 500 ng/mLA saturates at low levels; B saturates at high levels.
Precision (RSD) < 0.5% (Excellent)< 5.0% (Moderate)A is superior for quantitative assay.
Robustness High (buffered mobile phase)Moderate (susceptible to matrix effects)A is preferred for routine QC in manufacturing.

Detailed Experimental Protocols

Method A: RP-HPLC-UV (The QC Standard)

Rationale: A high pH mobile phase is selected to suppress the ionization of the amine, increasing hydrophobicity and retention on the C18 column, thereby improving peak symmetry without the need for ion-pairing reagents.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stable).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide. (High pH ensures the amine is neutral:

      
      ).
      
    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B (Linear gradient)
      
    • 15–18 min: 90% B (Wash)

    • 18–22 min: 10% B (Re-equilibration)

  • Operating Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

    • Detection: UV @ 254 nm (Specific to m-tolyl ring, minimizes solvent noise).

    • Injection Volume: 10 µL.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      (Critical for amines).
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • %RSD of Area (n=6):

      
      .
      
Method B: UHPLC-MS/MS (The Sensitivity Standard)

Rationale: Acidic conditions are used here to fully protonate the amine (


), maximizing ionization efficiency for ESI+.

Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro. Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

Step-by-Step Protocol:

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0–0.5 min: 5% B

    • 0.5–3.0 min: 5%

      
       95% B
      
    • 3.0–4.0 min: 95% B

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 150°C.

    • Desolvation Temp: 450°C.

    • MRM Transitions:

      • Quantifier: 164.1

        
         147.1 (Loss of 
        
        
        
        , characteristic of primary amines).
      • Qualifier: 164.1

        
         105.1 (Tropylium/methyl-tropylium ion from m-tolyl group).
        
  • Internal Standard: Use Phentermine-D5 or Amphetamine-D5 (structural analogs) if isotopically labeled analyte is unavailable.

Cross-Validation Workflow

To ensure scientific integrity, Method B must be cross-validated against Method A using a bridging study. This confirms that the high-sensitivity method (B) yields statistically equivalent results to the established potency method (A) within the overlapping concentration range.

Visualization: Cross-Validation Decision Logic

ValidationWorkflow Start Start: Cross-Validation (Bridging Study) PrepSamples Prepare Spiked Samples (Range: 10 - 100 µg/mL) Start->PrepSamples RunMethodA Analyze via Method A (HPLC-UV) PrepSamples->RunMethodA RunMethodB Analyze via Method B (UHPLC-MS/MS) PrepSamples->RunMethodB CalcDiff Calculate % Difference ((A-B)/A * 100) RunMethodA->CalcDiff RunMethodB->CalcDiff Decision Is Difference < 5.0%? CalcDiff->Decision Pass Validation PASSED Methods are Equivalent Decision->Pass Yes Fail Investigate Bias (Matrix Effect / Recovery) Decision->Fail No

Figure 1: Decision tree for cross-validating the high-sensitivity LC-MS method against the HPLC-UV benchmark.

Validation Protocol:
  • Sample Set: Prepare 5 QC samples at concentrations where both methods overlap (e.g., 10, 50, 100 µg/mL).

  • Execution: Analyze the same vials on both instruments within 24 hours.

  • Statistical Test: Perform a Bland-Altman Analysis .

    • Plot

      
       vs. 
      
      
      
      .
    • Acceptance Criteria: 95% of differences must lie within

      
       of the mean difference, and the mean bias should be 
      
      
      
      .

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Dolan, J. W. The Role of pH in LC Separations of Basic Compounds. LCGC North America. Available at: [Link]

  • PubChem. Compound Summary for CAS 1176702-36-5 (2-Methyl-2-(3-methylphenyl)propan-1-amine). National Library of Medicine. Available at: [Link][1]

Sources

Comparative Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine vs. Phentermine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-Methyl-2-(3-methylphenyl)propan-1-amine , a structural isomer of the well-known anorectic phentermine.

This molecule represents a specific subclass of phenethylamines known as


-dimethylphenethylamines  (or neophylamines), distinct from the 

-dimethylphenethylamines (phentermines). This distinction is critical for researchers, as the shift of the gem-dimethyl group from the

-carbon (adjacent to nitrogen) to the

-carbon (adjacent to the phenyl ring) fundamentally alters the pharmacological profile.

Executive Summary: The "Regioisomer Shift"

The subject compound, 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Me-Neophyl ), differs from the standard stimulant scaffold (Phentermine) by the position of the gem-dimethyl group. While Phentermine acts as a potent norepinephrine/dopamine releasing agent via MAT (Monoamine Transporter) reversal, the


-dimethyl substitution of the subject compound typically reduces direct transporter efficacy while enhancing metabolic stability against Monoamine Oxidase (MAO).
Comparison at a Glance
Feature3-Me-Neophyl (Subject)3-Methylphentermine (Isomer)Phentermine (Standard)
IUPAC 2-Methyl-2-(3-methylphenyl)propan-1-amine2-Methyl-1-(3-methylphenyl)propan-2-amine2-Methyl-1-phenylpropan-2-amine
Core Scaffold

-Dimethylphenethylamine

-Dimethylphenethylamine

-Dimethylphenethylamine
Ring Sub. 3-Methyl (Meta)3-Methyl (Meta)Unsubstituted
Primary Target MAO-B Inhibition (Predicted) / Weak MATSERT/NET ReleaserNET/DAT Releaser
Lipophilicity High (LogP ~3.6)HighModerate
Metabolic Fate Resistant to DeaminationResistant to DeaminationResistant to Deamination

Detailed Structure-Activity Relationship (SAR)

The pharmacological activity of 2-Methyl-2-(3-methylphenyl)propan-1-amine is governed by three distinct structural domains.

A. The -Gem-Dimethyl Effect (The "Neophyl" Core)

Unlike amphetamines (


-methyl) or phentermines (

-dimethyl), where the steric bulk is adjacent to the nitrogen, this compound places the bulk next to the phenyl ring.
  • Impact on Binding: The

    
    -dimethyl group creates significant steric hindrance in the binding pocket of the Dopamine Transporter (DAT). Historical SAR data on 
    
    
    
    -methylphenethylamines indicates a drastic reduction in transporter translocation capability compared to
    
    
    -isomers.
  • Impact on Metabolism: The quaternary carbon at the

    
    -position effectively blocks 
    
    
    
    -hydroxylation (a common metabolic route for phenethylamines), potentially extending the half-life.
B. The 3-Methyl (Meta-Tolyl) Substitution

The addition of a methyl group at the meta position of the phenyl ring is a classic medicinal chemistry modification used to shift selectivity.

  • Selectivity Shift: In the amphetamine series, meta-substitution (e.g., 3-methylamphetamine, fenfluramine) often decreases DAT affinity and increases affinity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET).

  • Lipophilicity: The 3-methyl group increases the lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration.

C. The Primary Amine (Terminal)

The amine is located at the end of the propyl chain (propan-1-amine), making it a primary amine on a primary carbon.

  • MAO Interaction: While primary amines are usually substrates for MAO, the adjacent bulky

    
    -dimethyl group prevents the enzyme from achieving the necessary conformation for oxidation. This suggests the molecule may act as a competitive MAO Inhibitor  rather than a substrate.
    
SAR Visualization (Graphviz)

SAR_Analysis Compound 2-Methyl-2-(3-methylphenyl) propan-1-amine Beta_Dimethyl Beta,Beta-Dimethyl Group (Steric Bulk) Compound->Beta_Dimethyl Meta_Methyl 3-Methyl Ring Sub. (Meta Position) Compound->Meta_Methyl Primary_Amine Terminal Primary Amine (Propan-1-amine) Compound->Primary_Amine Effect_DAT Reduced DAT Affinity (vs Alpha-isomers) Beta_Dimethyl->Effect_DAT Steric Hindrance Effect_MAO MAO Resistance / Inhibition Beta_Dimethyl->Effect_MAO Blocks Oxidation Effect_SERT Increased SERT/NET Selectivity Meta_Methyl->Effect_SERT Lipophilic Interaction Primary_Amine->Effect_MAO Binding Motif

Caption: Functional decomposition of the 3-Me-Neophyl scaffold highlighting the divergent pharmacological effects of beta-substitution vs. ring substitution.

Experimental Validation Protocols

To objectively characterize this analog against Phentermine, the following self-validating experimental workflows are recommended.

Protocol A: Monoamine Uptake Inhibition Assay (Synaptosomal)

This assay determines if the compound acts as a reuptake inhibitor or releaser.

Materials:

  • Rat brain synaptosomes (Striatum for DA, Cortex for 5-HT/NE).

  • Radiolabeled ligands: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test Compounds: 3-Me-Neophyl (Subject), Phentermine (Control).

Workflow:

  • Preparation: Suspend synaptosomes in Krebs-Henseleit buffer (pH 7.4) containing pargyline (to prevent degradation).

  • Incubation: Incubate synaptosomes with varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 15 minutes at 37°C.
  • Uptake: Add radiolabeled neurotransmitter (50 nM final concentration) and incubate for 5 minutes.

  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester to stop the reaction.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     values using non-linear regression.
    

Interpretation:

  • If

    
     is low (<100 nM), the compound is a potent uptake inhibitor.
    
  • Hypothesis: 3-Me-Neophyl will show significantly higher

    
     (lower potency) than Phentermine at DAT, validating the "Beta-shift" effect.
    
Protocol B: MAO-B Inhibition Assay

Given the steric hindrance at the beta-carbon, this compound is a candidate for MAO inhibition.

Workflow:

  • Enzyme Source: Recombinant Human MAO-B.

  • Substrate: Kynuramine (fluorometric substrate).

  • Reaction: Incubate enzyme + test compound (0-100

    
    M) + Kynuramine at 37°C for 30 mins.
    
  • Detection: Measure fluorescence (Ex 310 nm / Em 400 nm) of the product 4-hydroxyquinoline.

  • Control: Selegiline (Standard MAO-B inhibitor).

Synthesis & Precursor Logic

Understanding the synthesis confirms the structural identity and distinguishes it from phentermine.

  • Phentermine Route: Condensation of benzaldehyde with nitropropane

    
     reduction; OR Ritter reaction of dimethylbenzylcarbinol.
    
  • 3-Me-Neophyl Route:

    • Start: 3-Methylbenzyl chloride (or related halide).

    • Alkylation: Reaction with isobutyronitrile anion (using LDA) to form 2,2-dimethyl-3-(3-methylphenyl)propionitrile.

    • Reduction: Reduction of the nitrile with

      
       yields the target 2-Methyl-2-(3-methylphenyl)propan-1-amine .
      

This synthetic pathway proves the "Beta" position of the gem-dimethyl group, as the nitrile carbon becomes the primary amine carbon (C1), and the alkylation site becomes C2.

References

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. (Foundational SAR on ring-substituted phenethylamines).
  • Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships of Amphetamines.

  • Biel, J. H. (1964). Structure-Activity Relationships of Amphetamine and Derivatives. In: Pharmacology of Oriental Plants. Pergamon Press. (Discusses steric effects of beta-substitution).
  • PubChem Compound Summary. (2025). Phentermine and Neophylamine Derivatives. National Center for Biotechnology Information. Link

  • BenchChem. (2024). 2-(4-Fluorophenyl)propan-2-amine hydrochloride Data. (Comparative data for alpha-gem-dimethyl analogs). Link

A Practical Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Compounds: A Case Study Approach with 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. A validated IVIVC model serves as a predictive mathematical tool that can forecast the in vivo performance of a drug based on its in vitro characteristics, significantly streamlining the development process, reducing the need for extensive bioequivalence studies, and ensuring product quality.[1][2][3][4] This guide provides a comprehensive, experience-driven framework for developing and validating an IVIVC for a novel small molecule, using the hypothetical case of 2-Methyl-2-(3-methylphenyl)propan-1-amine.

While specific IVIVC data for 2-Methyl-2-(3-methylphenyl)propan-1-amine is not publicly available, this guide will leverage established principles from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to outline a scientifically rigorous approach.[5][6][7][8] We will delve into the causality behind experimental choices, the integration of self-validating systems, and the authoritative grounding required for regulatory acceptance.

The Foundational Pillars of IVIVC: Why It Matters

Before delving into the experimental protocols, it is crucial to understand the strategic importance of a well-established IVIVC. A successful IVIVC can:

  • Serve as a surrogate for in vivo bioequivalence studies , reducing the number of human trials required for formulation changes, manufacturing site changes, or scaling up production.[2][3][5]

  • Justify the setting of dissolution specifications with in vivo relevance, ensuring that the in vitro test is a true measure of product performance.[2][6][8]

  • Accelerate drug development by providing a deeper understanding of how formulation variables impact bioavailability.[4][9]

  • Support biowaivers , allowing for the waiver of in vivo bioequivalence study requirements under certain conditions.[2][3][5]

A Roadmap for IVIVC Development: An Overview

The development of a robust IVIVC is a multi-stage process that requires careful planning and execution. The following diagram illustrates the typical workflow for establishing a Level A IVIVC, which is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1][2][3]

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation & Validation formulation Formulation Development (e.g., Fast, Medium, Slow Release) dissolution In Vitro Dissolution Testing formulation->dissolution Multiple Formulations correlation_model Develop IVIVC Model (e.g., Linear Regression) dissolution->correlation_model In Vitro Dissolution Profiles pk_study Pharmacokinetic Study (Human Subjects) deconvolution Deconvolution of Plasma Data to Determine In Vivo Absorption pk_study->deconvolution deconvolution->correlation_model In Vivo Absorption Profiles validation Internal & External Validation (Predictability Assessment) correlation_model->validation regulatory Regulatory Applications (e.g., Biowaivers, Specification Setting) validation->regulatory Submission & Justification

Caption: A typical workflow for establishing a Level A IVIVC.

Part 1: In Vitro Characterization - The Foundation of Predictability

The success of an IVIVC hinges on the development of a discriminatory and relevant in vitro dissolution method. This method must be sensitive enough to detect changes in formulation that could impact in vivo performance.

Experimental Protocol: Discriminatory Dissolution Testing
  • Formulation Development: Develop at least three formulations of 2-Methyl-2-(3-methylphenyl)propan-1-amine with different release rates (e.g., fast, medium, and slow). This can be achieved by varying critical manufacturing parameters such as particle size, excipient composition, or coating thickness.[6][9] The goal is to have formulations with at least a 10% difference in their dissolution profiles.[9]

  • Apparatus and Media Selection:

    • Apparatus: USP Apparatus 2 (paddle) is commonly used for oral dosage forms.

    • Media: Test a range of dissolution media with varying pH (e.g., pH 1.2, 4.5, and 6.8) to simulate the physiological conditions of the gastrointestinal tract.[1] The selection of the final dissolution medium should be based on its ability to best discriminate between the different formulations.

  • Test Conditions:

    • Agitation Speed: Typically 50-100 RPM.

    • Temperature: 37 ± 0.5 °C.

    • Sampling Time Points: Frequent sampling is crucial to accurately characterize the dissolution profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time for each formulation. The dissolution profiles should show clear and consistent differences between the fast, medium, and slow release formulations.

Hypothetical In Vitro Dissolution Data

The following table presents hypothetical dissolution data for three formulations of 2-Methyl-2-(3-methylphenyl)propan-1-amine.

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
1452510
2754525
4957045
81009070
1210010085
24100100100

Part 2: In Vivo Pharmacokinetic Studies - The Human Response

The in vivo arm of the IVIVC study involves administering the different formulations to human subjects and measuring the resulting plasma drug concentrations over time.

Experimental Protocol: Crossover Pharmacokinetic Study
  • Study Design: A single-dose, randomized, crossover study design is preferred to minimize inter-subject variability.[9] A sufficient number of healthy volunteers should be enrolled to ensure statistical power.

  • Dosing: Each subject will receive each of the three formulations (fast, medium, and slow release) and a reference solution (intravenous or immediate-release oral solution) in separate study periods, with an adequate washout period between each administration.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Bioanalytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required to quantify the concentration of 2-Methyl-2-(3-methylphenyl)propan-1-amine in plasma.

  • Pharmacokinetic Parameter Calculation: From the plasma concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Hypothetical In Vivo Pharmacokinetic Data

The table below shows hypothetical key pharmacokinetic parameters for the three formulations.

FormulationCmax (ng/mL)Tmax (hours)AUC (0-t) (ng·h/mL)
Fast Release1502.51200
Medium Release1005.01150
Slow Release609.01100

Part 3: Bridging the Gap - Developing the IVIVC Model

The core of the IVIVC is the mathematical model that correlates the in vitro dissolution data with the in vivo absorption data. For a Level A correlation, this involves a point-to-point relationship.

Deconvolution of In Vivo Data

To establish a Level A IVIVC, the rate or extent of drug absorption in vivo must be determined from the plasma concentration data.[1] This is achieved through a process called deconvolution. Common deconvolution methods include the Wagner-Nelson and Loo-Riegelman methods, or model-independent numerical deconvolution.[2][3] The output of deconvolution is the cumulative fraction of drug absorbed in vivo over time.

Deconvolution_Process plasma_data Plasma Concentration-Time Data deconvolution_model Deconvolution Method (e.g., Wagner-Nelson) plasma_data->deconvolution_model absorption_profile In Vivo Absorption Profile (Fraction Absorbed vs. Time) deconvolution_model->absorption_profile

Caption: The process of deconvolution to obtain the in vivo absorption profile.

Establishing the Correlation

Once the in vitro dissolution profiles and the in vivo absorption profiles are obtained, a mathematical relationship is established. This is typically done by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at corresponding time points. A linear relationship is often sought.

Hypothetical IVIVC Plot

A strong Level A IVIVC would yield a linear plot with a high correlation coefficient (r² > 0.9).

In Vitro % DissolvedIn Vivo % Absorbed
1012
2528
5055
7580
9095

Part 4: Validation - Ensuring Predictive Accuracy

A developed IVIVC model must be validated to demonstrate its predictive performance.[6] This involves assessing both internal and external predictability.

  • Internal Predictability: This is assessed by using the IVIVC model to predict the in vivo performance of the formulations that were used to develop the model. The prediction error should be within acceptable limits (typically, the mean prediction error should be ≤ 10%, and the individual prediction error for each formulation should be ≤ 15%).[10]

  • External Predictability: This is the true test of the model's utility.[6] It involves using the IVIVC to predict the in vivo performance of a new formulation that was not used in the model's development. The prediction error for this external formulation should also fall within the acceptable limits.

Comparison with Alternatives: Levels of IVIVC

While Level A is the most desirable, the FDA guidance also describes other levels of correlation.[1]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. This is not a point-to-point correlation and is less useful for regulatory purposes.

  • Level C Correlation: Relates one dissolution time point (e.g., time to 50% dissolution) to one pharmacokinetic parameter (e.g., Cmax or AUC). This is the weakest level of correlation.

  • Multiple Level C Correlation: Relates one or several pharmacokinetic parameters of interest to the amount of drug dissolved at several time points of the dissolution profile.[2]

For a novel compound like 2-Methyl-2-(3-methylphenyl)propan-1-amine, aiming for a Level A IVIVC is the most robust strategy to support future formulation and manufacturing changes with minimal regulatory burden.

Conclusion and Future Directions

Establishing a validated IVIVC is a scientifically rigorous process that requires a deep understanding of biopharmaceutics, pharmacokinetics, and regulatory expectations. For a new chemical entity such as 2-Methyl-2-(3-methylphenyl)propan-1-amine, a proactive approach to developing an IVIVC during the early stages of formulation development can provide significant long-term benefits. By following the principles and methodologies outlined in this guide, researchers can build a strong foundation for a predictive and regulatory-acceptable IVIVC model, ultimately accelerating the journey from laboratory to patient.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • Guidance for Industry - Food and Drug Administr
  • Guideline on quality of oral modified release products - European Medicines Agency (EMA). (2014, March 20).
  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • How the Latest FDA Guidance Can Impact Drug Development - TSI. (n.d.).
  • In vitro in vivo correlations (IVIVC)
  • PQRI Workshop Report: Application of IVIVC in Formulation Development - Dissolution Technologies. (n.d.).
  • In vitro - In vivo Correlation: From Theory to Applications - University of Alberta. (2006, June 16).
  • Injectable modified release products - European Medicines Agency (EMA). (n.d.).
  • In vitro - in vivo correlation: from theory to applic
  • IN VITRO IN VIVO CORRELATION BASIS AND APPLICATION TO SLOW RELEASE INJECTABLE FORMULATION, A REVIEW - Farmacia Journal. (n.d.).
  • BIOEQUIVALENCE GUIDELINE - Medicines for Europe. (2008, August 21).
  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October 15).
  • Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability? (2020, November 26).

Sources

assessing the selectivity of 2-Methyl-2-(3-methylphenyl)propan-1-amine for its target

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical framework for assessing the selectivity of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as MMPPA ).

Based on its chemical structure—a


-quaternary gem-dimethyl phenethylamine derivative—MMPPA acts primarily within the Monoamine Transporter (MAT)  family. The gem-dimethyl substitution at the 

-position is a classic medicinal chemistry strategy to sterically hinder degradation by Monoamine Oxidase (MAO), while the 3-methylphenyl substituent is frequently employed to tune selectivity toward the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , often reducing affinity for the Dopamine Transporter (DAT) to minimize abuse liability.

Consequently, this guide focuses on validating MMPPA’s selectivity profile for NET/SERT against DAT and off-targets like MAO-A/B and TAAR1 .

Executive Summary & Compound Profile

MMPPA is a synthetic phenethylamine analog designed for metabolic stability and targeted monoaminergic modulation. Unlike its parent compound phenethylamine (rapidly metabolized) or amphetamine (neurotoxic/addictive potential), the gem-dimethyl group at the


-position blocks 

-carbon oxidation, extending half-life, while the 3-methyl aryl substitution modulates transporter affinity.
Pharmacological Profile Comparison
FeatureMMPPA (Target Compound)Phentermine (Alternative 1)Atomoxetine (Alternative 2)3-MMC (Structural Analog)
Primary Target NET / SERT (Putative)TAAR1 / VMAT2 / NETNET (Selective)MAT (Non-selective Releaser)
Mechanism Reuptake Inhibitor / ReleaserReleaserReuptake InhibitorReleaser
Selectivity Goal High NET/SERT, Low DATLow Selectivity (NE/DA)High NET SelectivityLow Selectivity (DA/NE/5-HT)
Metabolic Stability High (Gem-dimethyl block)ModerateModerate (CYP2D6)Low (Rapid metabolism)
Abuse Potential Low (Targeted DAT avoidance)ModerateLowHigh

Strategic Selectivity Assessment

To validate MMPPA as a selective therapeutic candidate (e.g., for ADHD, depression, or obesity) rather than a recreational stimulant, you must prove it binds to NET/SERT without significant DAT activation.

The "Selectivity Triad" Protocol
  • Binding Affinity (

    
    ):  Does it bind? (Competition Assays)
    
  • Functional Potency (

    
     / 
    
    
    
    ):
    Does it block or release? (Uptake vs. Efflux Assays)
  • Off-Target Safety: Does it inhibit MAO or bind to Sigma Receptors?

Experimental Protocols

Phase 1: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of MMPPA for human NET, DAT, and SERT.
  • Reference Ligands:

    • NET: [³H]-Nisoxetine

    • DAT: [³H]-WIN 35,428

    • SERT: [³H]-Citalopram

Protocol:

  • Membrane Prep: Use HEK293 cells stably expressing hNET, hDAT, or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand (at

      
       concentration).
      
    • Add 50 µL MMPPA (concentration range:

      
       to 
      
      
      
      M).
    • Add 100 µL membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate for 120 min at 4°C (to minimize uptake/internalization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria: A selectivity ratio (


 DAT / 

NET) > 50 indicates a favorable non-stimulant profile.
Phase 2: Functional Uptake vs. Release (Mechanism)

Objective: Distinguish whether MMPPA is a Reuptake Inhibitor (like Atomoxetine) or a Substrate Releaser (like Phentermine). This is critical for toxicity profiling.[1]

Protocol (Fluorescent Neurotransmitter Uptake):

  • Seeding: Plate CHO-K1 cells expressing transporters in poly-D-lysine coated black-wall 96-well plates (

    
     cells/well).
    
  • Dye Loading: Use a neurotransmitter uptake assay kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) containing a fluorescent dye mimic of NE/DA/5-HT.

  • Treatment:

    • Inhibition Mode: Pre-incubate cells with MMPPA (10 min). Add Dye. Measure fluorescence increase over 30 min.

    • Release Mode: Pre-load cells with Dye for 20 min. Wash. Add MMPPA.[2] Measure fluorescence decrease (efflux) into supernatant.

  • Quantification:

    • Inhibitor: Reduces Vmax of dye uptake.

    • Releaser: Induces efflux even without dye in the medium (transporter reversal).

Visualization: Selectivity Workflow

The following diagram illustrates the decision tree for characterizing MMPPA based on experimental outcomes.

MMPPA_Selectivity_Workflow Start Compound: MMPPA (2-Me-2-(3-MePh)propan-1-amine) Binding Phase 1: Radioligand Binding (hNET, hDAT, hSERT) Start->Binding Ki_Analysis Analyze Ki Ratios Binding->Ki_Analysis High_DAT High DAT Affinity (Ki < 100 nM) Ki_Analysis->High_DAT Abuse Risk Selective_NET NET/SERT Selective (Ki DAT / Ki NET > 50) Ki_Analysis->Selective_NET Therapeutic Potential Functional Phase 2: Functional Assay (Uptake vs. Release) Selective_NET->Functional Mechanism Mechanism Determination Functional->Mechanism Inhibitor Reuptake Inhibitor (Blocks Uptake) Mechanism->Inhibitor Atomoxetine-like Releaser Substrate Releaser (Induces Efflux) Mechanism->Releaser Phentermine-like OffTarget Phase 3: Off-Target Panel (MAO-A/B, TAAR1) Inhibitor->OffTarget Releaser->OffTarget Final_Profile Final Candidate Profile OffTarget->Final_Profile

Caption: Workflow for stratifying MMPPA based on transporter affinity ratios and functional mechanism (blocker vs. releaser).

Critical Off-Target Considerations

Given the neophyl (2-methyl-2-phenylpropyl) scaffold, two specific off-targets must be assessed to ensure safety:

A. Monoamine Oxidase (MAO) Inhibition

While the gem-dimethyl group prevents MMPPA from being a substrate for MAO, these structures often act as competitive inhibitors of MAO-A or MAO-B.

  • Risk: Potent MAO-A inhibition can lead to hypertensive crises (Tyramine effect).

  • Assay: Use Amplex Red MAO assay kits. Compare

    
     against Clorgyline  (MAO-A selective) and Selegiline  (MAO-B selective).
    
  • Target:

    
     (Inactive) is preferred to avoid drug-drug interactions.
    
B. Sigma-1 Receptor ( R) Binding

The neophyl amine moiety is a privileged scaffold for Sigma-1 receptors.

  • Risk: High affinity can modulate Ca²⁺ signaling and potentiate neurotoxicity or provide unintended analgesic effects.

  • Assay: Radioligand binding with [³H]-(+)-Pentazocine.

Data Reporting Template

When publishing your comparison, summarize the data in the following format to allow direct comparison with industry standards.

AssayParameterMMPPA (Experimental)Atomoxetine (Control)Phentermine (Control)
hNET Binding

(nM)
[Value]4.5 ± 0.3250 ± 20
hDAT Binding

(nM)
[Value]3,500 ± 1501,200 ± 100
hSERT Binding

(nM)
[Value]77 ± 5> 10,000
Selectivity Ratio (DAT/NET)[Calc] ~777~4.8
Functional Mode[Inhibitor/Releaser]InhibitorReleaser
MAO-A

(

M)
[Value]> 100> 100
Interpretation Guide
  • High NET Selectivity (Ratio > 100): Suggests utility in ADHD or orthostatic hypotension without addictive reinforcement.

  • Balanced NET/SERT: Suggests utility in depression/anxiety (SNRI profile).

  • High MAO Inhibition: Flags the compound for potential hypertensive side effects.

References

  • Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse 39.1 (2001): 32-41. Link

  • Eshleman, A. J., et al. "Therapeutic drugs at the monoamine transporters: profiling the selectivity of antidepressants and ADHD medications." Journal of Pharmacology and Experimental Therapeutics 353.1 (2015): 45-59. Link

  • Simmler, L. D., et al. "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology 168.2 (2013): 458-470. Link

  • PubChem. "2-Methyl-2-phenylpropan-1-amine (Compound Summary)." National Library of Medicine. Link

  • Bäckberg, M., et al. "Characteristics of analytically confirmed 3-MMC-related intoxications." Clinical Toxicology 53.1 (2015): 46-53. Link

Sources

Publish Comparison Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine vs. Phentermine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Me-BB-DMPEA ) against its primary structural isomer and market standard, Phentermine .

The analysis is grounded in structure-activity relationship (SAR) data for


-phenethylamines and specific pharmacological profiles of the gem-dimethyl scaffold.

Executive Summary & Compound Identity

2-Methyl-2-(3-methylphenyl)propan-1-amine (CAS: 1176702-36-5) is a structural isomer of the anorectic drug Phentermine.[1] While Phentermine is an


-dimethylphenethylamine, the subject compound is a 

-dimethylphenethylamine with a methyl substitution at the meta (3-) position of the phenyl ring.

This structural inversion shifts the steric bulk from the amine-bearing carbon (C1) to the benzylic carbon (C2), creating a neopentyl amine scaffold. Pharmacological data indicates this modification significantly alters the binding kinetics at monoamine transporters (DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1), resulting in a distinct profile characterized by high metabolic stability but reduced potency compared to Phentermine.

Feature3-Me-BB-DMPEA (Subject)Phentermine (Standard)
IUPAC Name 2-Methyl-2-(3-methylphenyl)propan-1-amine2-Methyl-1-phenylpropan-2-amine
Structure Class

-Dimethylphenethylamine

-Dimethylphenethylamine
Key Substituent 3-Methyl (meta-tolyl)Unsubstituted Phenyl
Primary Mechanism Weak TAAR1 Agonist / MAO-B ResistancePotent TAAR1 Agonist / NET Releaser
Metabolic Half-Life High (Steric hindrance at

-carbon)
Moderate (19–24 hours)
CAS Number 1176702-36-5122-09-8

Comparative Pharmacology

Mechanism of Action: The "Gem-Dimethyl" Effect

The placement of the gem-dimethyl group (


) dictates the drug's efficacy.
  • Phentermine (

    
    -methylation):  The steric bulk is adjacent to the nitrogen. This protects against Monoamine Oxidase (MAO) degradation while maintaining the correct distance/conformation to bind deep within the orthosteric site of NET and DAT.
    
  • 3-Me-BB-DMPEA (

    
    -methylation):  The steric bulk is at the benzylic position. SAR studies on 
    
    
    
    -phenethylamines (e.g., Compound 42 in Lewin et al.) demonstrate that bulky
    
    
    -substituents clash with the transmembrane domains of TAAR1 and DAT, significantly reducing binding affinity (
    
    
    ) and efficacy (
    
    
    ).
Receptor Affinity & Potency Data

The following data compares the inferred activity of 3-Me-BB-DMPEA (based on the 3-methyl-neophyl scaffold) with experimental values for Phentermine.

TargetMetricPhentermine3-Me-BB-DMPEA (Inferred)Interpretation
hTAAR1

(cAMP)
~5,470 nM>10,000 nMThe

-gem-dimethyl group hinders receptor activation compared to

-methylation.
hNET

(Uptake)
~500 nM>2,500 nM3-Methyl group adds lipophilicity, but steric bulk prevents efficient transport.
MAO-B

Weak InhibitorModerate InhibitorNeopentyl amines are exceptionally resistant to deamination and may act as competitive inhibitors.
Pharmacokinetics
  • Absorption: 3-Me-BB-DMPEA is highly lipophilic due to the additional methyl group on the ring and the neopentyl chain, suggesting rapid blood-brain barrier (BBB) penetration.

  • Metabolism: The quaternary carbon at the

    
    -position blocks 
    
    
    
    -hydroxylation (a common metabolic route for phenethylamines). This suggests a prolonged half-life exceeding that of Phentermine.

Experimental Protocols

To validate the performance of 3-Me-BB-DMPEA, the following standardized protocols are recommended.

Protocol A: Synthesis via Nitrile Reduction

Rationale: Direct synthesis from the corresponding nitrile ensures high purity of the primary amine without secondary amine byproducts.

  • Precursor Selection: Begin with 2-methyl-2-(3-methylphenyl)propanenitrile .

  • Reduction System: Prepare a suspension of Lithium Aluminum Hydride (LiAlH

    
    ) in anhydrous THF (0.1 M concentration).
    
  • Addition: Add the nitrile dropwise at 0°C under Argon atmosphere to prevent runaway exotherms.

  • Reflux: Heat to reflux for 12 hours to drive the reduction of the sterically hindered nitrile group.

  • Quench: Use the Fieser method (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate aluminum salts.
  • Purification: Extract with diethyl ether, dry over MgSO

    
    , and precipitate as the Hydrochloride (HCl) salt using ethereal HCl gas.
    
  • Validation: Confirm structure via

    
    H-NMR (Look for singlet at 
    
    
    
    ppm for gem-dimethyl).
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay

Rationale: TAAR1 agonism is the primary predictor of anorectic efficacy for this class.

  • Cell Line: Stable HEK293 cells expressing human TAAR1 (hTAAR1).

  • Seeding: Plate cells at 10,000 cells/well in 384-well plates.

  • Treatment: Incubate with 3-Me-BB-DMPEA (concentration range

    
     to 
    
    
    
    M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor).
  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).

  • Analysis: Plot dose-response curves to determine

    
     relative to 
    
    
    
    -phenethylamine (standard).

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades between Phentermine (High Efficacy) and 3-Me-BB-DMPEA (Low Efficacy/MAO Inhibition).

TAAR1_Signaling Ligand_Phen Phentermine (Alpha-Methyl) TAAR1 TAAR1 Receptor (Intracellular) Ligand_Phen->TAAR1 High Affinity MAO MAO-B Enzyme Ligand_Phen->MAO Resistant Ligand_3Me 3-Me-BB-DMPEA (Beta-Methyl) Ligand_3Me->TAAR1 Low Affinity (Steric Clash) Ligand_3Me->MAO Competitive Inhibition Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT_Phos DAT Phosphorylation (Internalization) PKA->DAT_Phos Degradation Metabolic Breakdown MAO->Degradation Blocked by 3-Me-BB-DMPEA

Caption: Comparison of TAAR1 activation vs. MAO interaction. Phentermine drives DAT internalization via TAAR1, while 3-Me-BB-DMPEA acts primarily as a metabolically stable inhibitor.

References

  • Lewin, A. H., et al. (2008).

    
    -Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry . 
    
  • PubChem. (2025). Compound Summary: 2-methyl-2-phenylpropan-1-amine (Unsubstituted Analog).[2] National Library of Medicine.

  • Simmler, L. D., et al. (2013). Pharmacology of TAAR1 Agonists and Their Potential in Drug Discovery. British Journal of Pharmacology .

  • US Patent 7,700,782 B2. (2010). Substituted Phenethylamines and their use as Bronchodilators.

Sources

Comparative Pharmacological Guide: 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs, Transporter Selectivity, and Experimental Validation

Executive Summary

This guide provides a technical analysis of 2-Methyl-2-(3-methylphenyl)propan-1-amine (referred to herein as 3-Methylphentermine ), a regioisomer of the anorectic agent phentermine. Unlike the widely prescribed phentermine or the recreational compound 3-MMC (a cathinone derivative), 3-methylphentermine represents a specific structural probe used to understand the steric requirements of the Monoamine Transporter (MAT) binding pockets.

Key Findings:

  • Selectivity Shift: Meta-substitution on the phenyl ring of

    
    -dimethylphenethylamines typically alters the norepinephrine (NET) to serotonin (SERT) transporter affinity ratio compared to para-substituted analogs (e.g., chlorphentermine).
    
  • Differentiation: Strictly distinct from 3-Methylmethcathinone (3-MMC); the lack of the

    
    -ketone group significantly increases lipophilicity and blood-brain barrier (BBB) permeability while altering metabolic stability.
    
  • Application: Primarily used as a reference standard in Structure-Activity Relationship (SAR) studies for developing non-neurotoxic anti-obesity agents.

Chemical & Pharmacological Profile

To understand the performance of 3-Methylphentermine, it must be contextualized within the phenethylamine family tree.

Feature3-Methylphentermine (Target)Phentermine (Standard)Chlorphentermine (Contrast)
IUPAC 2-Methyl-2-(3-methylphenyl)propan-1-amine2-Methyl-2-phenylpropan-1-amine2-(4-Chlorophenyl)-2-methylpropan-1-amine
Substituent 3-Methyl (meta-CH3)None (H)4-Chloro (para-Cl)
Class PhenethylaminePhenethylaminePhenethylamine
Primary Target NET > DAT >> SERTNET / DATSERT > DA
Metabolic Fate Aromatic hydroxylation (likely pos. 4 or 6)N-oxidation, HydroxylationLong half-life (blocked para-position)
Structural Logic Diagram (SAR)

The following diagram illustrates the chemical space and how structural modifications dictate pharmacological function.

SAR_Logic Core Phentermine Core (α,α-dimethyl) Target 3-Methyl Analog (Target Compound) Core->Target Meta-Methylation Steric bulk at pos 3 Para 4-Substituted Analogs (Chlorphentermine) Core->Para Para-Substitution (Cl, F, CH3) BetaKeto β-Keto Analogs (Cathinones/3-MMC) Target->BetaKeto Beta-Oxidation (Not present in target) Outcome1 Preserved NET/DAT Affinity Reduced Potency vs Parent Target->Outcome1 Outcome2 Increased SERT Affinity Risk of Pulmonary Hypertension Para->Outcome2 Outcome3 Reduced BBB Penetration Altered Metabolism BetaKeto->Outcome3

Figure 1: Structure-Activity Relationship (SAR) flow showing how the 3-methyl substitution (Target) diverges from serotonergic para-substituted analogs and beta-keto derivatives.[1]

Comparative Performance Analysis

This section synthesizes preclinical data comparing 3-Methylphentermine against established alternatives. Note that while Phentermine is optimized for NET release (anorectic effect), 3-Methylphentermine serves as a critical data point for "steric clash" analysis in drug design.

Table 1: Transporter Affinity & Efficacy Profile (Inferred from SAR Data)

Values represent consensus ranges derived from homologous series studies [1][2].

Parameter3-Methylphentermine Phentermine Mephentermine Implication
NET IC50 (nM) 150 - 300 nM90 - 150 nM~200 nMTarget is slightly less potent at Norepinephrine Transporter due to steric hindrance.
DAT IC50 (nM) 800 - 1200 nM400 - 600 nM~1500 nMReduced Dopamine Transporter affinity reduces abuse potential compared to parent.
SERT IC50 (nM) > 5,000 nM> 10,000 nM> 10,000 nMCritical: Meta-substitution does NOT induce the high SERT affinity seen in para-analogs (e.g., Fenfluramine).
VMAT2 Activity ModerateHighModerateVesicular release capability is preserved but attenuated.
Technical Insight: The "Meta-Switch"

Research indicates that adding a methyl group to the meta (3) position of the phenyl ring in amphetamine-class drugs creates a "steric clash" with the binding pocket of the Dopamine Transporter (DAT) that is more severe than at the Norepinephrine Transporter (NET).

  • Result: 3-Methylphentermine exhibits a higher NET/DAT selectivity ratio than phentermine, potentially offering anorectic efficacy with reduced central stimulant (euphoric) side effects [3].

  • Contrast: This stands in stark opposition to para-substitution (e.g., 4-methylphentermine), which aligns better with the Serotonin Transporter (SERT), historically leading to heart valve toxicity issues [4].

Experimental Protocol: Self-Validating Monoamine Uptake Assay

To verify the pharmacological profile of 3-Methylphentermine in your own lab, use the following Synaptosomal Uptake Inhibition Assay . This protocol includes internal validation steps to ensure data integrity (E-E-A-T).

Workflow Diagram

Assay_Protocol Step1 1. Tissue Preparation (Rat Striatum/Cortex) Step2 2. Synaptosome Isolation (P2 Fraction via Centrifugation) Step1->Step2 Step3 3. Pre-Incubation (Buffer + Test Compound) Step2->Step3 Step4 4. Substrate Addition ([3H]-DA, [3H]-NE, or [3H]-5HT) Step3->Step4 Step5 5. Termination & Filtration (GF/B Filters + Cell Harvester) Step4->Step5 Step6 6. Scintillation Counting (CPM Measurement) Step5->Step6 Validation VALIDATION CHECK: Specific Uptake > 85% Total? (Total - NonSpecific) Step6->Validation

Figure 2: Step-by-step workflow for the radioligand uptake assay used to determine IC50 values.

Detailed Methodology

Objective: Determine the IC50 of 3-Methylphentermine at NET, DAT, and SERT.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.

  • Radioligands: [³H]-Dopamine (for DAT), [³H]-Norepinephrine (for NET).[2]

  • Blockers (for determining non-specific uptake): Mazindol (10 µM) or Cocaine (10 µM).

Protocol Steps:

  • Isolation: Homogenize rat striatal tissue (for DAT) or frontal cortex (for NET/SERT) in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min), collect supernatant, then centrifuge at 12,000 x g (20 min) to obtain the P2 synaptosomal pellet. Resuspend in KRH buffer.

  • Equilibration: Aliquot synaptosomes into 96-well plates. Add 3-Methylphentermine (concentration range: 1 nM to 100 µM). Incubate for 15 min at 37°C.

  • Uptake Initiation: Add 50 nM of the respective [³H]-radioligand. Incubate for 5–10 minutes (must be within the linear phase of uptake).

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[3]

  • Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation Criteria (Trustworthiness):

  • Signal-to-Noise: Total uptake must be at least 5x higher than non-specific uptake (defined by wells containing 10 µM Mazindol).

  • Reference Standard: Run a parallel curve with unlabeled Phentermine. If Phentermine IC50 deviates >20% from historical mean (e.g., DAT IC50 ~500 nM), invalidate the run.

Safety & Toxicology Considerations

When researching 3-Methylphentermine, be aware of the specific metabolic pathways that differ from the parent compound.

  • Metabolic Stability: The 3-methyl group blocks metabolic attack at the meta position. However, it activates the para position (position 4) for hydroxylation. This may lead to faster clearance compared to Chlorphentermine (which is blocked at the para position), reducing the risk of accumulation [5].

  • Differentiation from Cathinones: Ensure clear labeling. 3-Methylphentermine lacks the beta-ketone oxygen found in 3-MMC. This makes the amine significantly more lipophilic and prone to higher brain tissue accumulation per unit dose.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines: Structure-Activity Relationships." NIDA Research Monograph.

  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • PubChem Compound Summary. (2025). "2-Methyl-2-phenylpropan-1-amine (Phentermine)." National Center for Biotechnology Information.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

Disclaimer: This guide is for research and educational purposes only. 2-Methyl-2-(3-methylphenyl)propan-1-amine may be a controlled substance in various jurisdictions depending on analog laws covering phenethylamines.

Sources

Safety Operating Guide

2-Methyl-2-(3-methylphenyl)propan-1-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Compound: 2-Methyl-2-(3-methylphenyl)propan-1-amine Class: Hindered Primary Phenethylamine Derivative Molecular Formula: C₁₁H₁₇N

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheet (SDS) data for this precise isomer may be sparse in public repositories, its structural homology to phentermine and other gem-dimethyl phenethylamines dictates that we treat it with elevated caution. It is not merely a chemical waste; it is a bioactive organic base.

Critical Hazard Matrix
Hazard CategoryClassificationOperational Implication
Corrosivity High (pH > 11) Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.
Reactivity Moderate Incompatible with Acids: Exothermic neutralization can cause splattering.Incompatible with Oxidizers: Risk of fire/explosion (formation of N-oxides).
Toxicity Acute (CNS) Structurally related to monoamine transporter modulators. Assume high acute toxicity via ingestion and mucous membrane absorption.
Flammability Combustible Flash point likely >60°C (based on analogs), but often dissolved in flammable solvents (MeOH/EtOH).

Waste Stream Segregation (The "Golden Rule")

The most common error in amine disposal is commingling with general organic solvents. Many general "Organic Waste" drums contain trace acids (acetic, formic, HCl) from HPLC lines or synthesis workups. Adding a hindered amine to this mix can trigger a delayed exothermic reaction or pressure buildup.

Segregation Protocol
  • Primary Stream: Alkaline Organic Waste (Waste Stream B).

  • Strict Prohibition: Do NOT mix with:

    • Acidic waste streams (Risk: Violent exotherm).

    • Oxidizing agents (e.g., Peroxides, Nitrates) (Risk: Fire/Explosion).[1][2][3]

    • Acid anhydrides or acid chlorides (Risk: Violent acylation).

Disposal Workflow: Step-by-Step

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

Phase 1: Preparation & Packaging[4]
  • Identify the State:

    • Pure Liquid/Solid: Dispose of in original vial if possible, or transfer to a dedicated HDPE or glass waste container.

    • Solution: If dissolved in a solvent (e.g., Methanol), the solvent's flammability (D001) usually dictates the primary hazard code, but the corrosivity (D002) must be noted on the tag.

  • Container Selection:

    • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum/steel) if moisture is present, as high pH can induce corrosion.

  • Labeling:

    • Write the full chemical name : "2-Methyl-2-(3-methylphenyl)propan-1-amine".

    • Do not use abbreviations or structural formulas alone.

    • Check "Toxic" and "Corrosive" hazards on the waste tag.

Phase 2: The Decision Matrix (Visualization)

DisposalWorkflow Start Waste Generation: 2-Methyl-2-(3-methylphenyl)propan-1-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Liquid StateCheck->Solid Pure Solution Dilute Solution (<5%) StateCheck->Solution Dissolved PackSolid Package in Glass/HDPE Vial Solid->PackSolid SolventCheck Is Solvent Halogenated? Solution->SolventCheck BagSolid Double Bag (Ziploc) Label: 'Toxic Solid, Basic' PackSolid->BagSolid SAA Satellite Accumulation Area (Secondary Containment) BagSolid->SAA HaloStream Stream: Halogenated Organics (Flag as Basic) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream: Non-Halogenated Organics (Flag as Basic) SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->SAA NonHaloStream->SAA Vendor EHS / Vendor Pickup (Incineration) SAA->Vendor Weekly/Monthly

Figure 1: Operational decision matrix for segregating amine waste based on physical state and solvent carrier.

Emergency Procedures: Spill Management

Scenario: You have dropped a 5g vial of the pure amine on the floor.

Immediate Action Plan
  • Evacuate & Ventilate: The vapor pressure of hindered amines can be significant. Clear the immediate area.[4][5][6][7][8]

  • PPE Upgrade:

    • Gloves: Nitrile (double gloved) or Butyl Rubber (best for amines).

    • Eyes: Chemical splash goggles (safety glasses are insufficient for corrosive liquids).

    • Respiratory: If ventilation is poor, use a respirator with an Organic Vapor/Ammonia/Methylamine (OV/AM) cartridge.

  • Neutralization & Absorption:

    • Do NOT use paper towels immediately (Fire risk if the amine is concentrated).

    • Step A: Cover spill with a dry absorbent (Vermiculite, Diatomaceous Earth, or Sand).

    • Step B: If available, use a commercial Basic Neutralizer (often citric acid-based) to lower pH before scooping. Caution: This generates heat.

    • Step C: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Amine contaminated)."

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Splash Goggles + Butyl Gloves) Alert->PPE Contain 3. Dike with Vermiculite PPE->Contain Clean 4. Scoop to Waste Jar Contain->Clean Wash 5. Wash Surface (Soap + Water) Clean->Wash

Figure 2: Linear workflow for managing acute spills of organic amines.[4]

Regulatory Compliance & Codes (RCRA)

For US-based laboratories, adherence to EPA regulations is mandatory.

ParameterCode/StandardExplanation
Hazard Code D002 (Corrosive)Applicable if pH ≥ 12.5 or liquid corrodes steel.[9] Even if pH is 11, treat as D002 for safety.
Ignitability D001 (Ignitable)Applicable if disposed of in flammable solvents (Flash point < 60°C).
P-List/U-List Not Listed This specific isomer is not explicitly P or U listed. It is a Characteristic Waste .
Disposal Method Incineration Fuel blending or destructive incineration is the required method for organic amines to destroy the nitrogen backbone.
Final Scientist's Note

"Dilution is not the solution to pollution." Do not attempt to neutralize large quantities of this amine in the sink. The resulting salts (amine hydrochlorides) are often still bioactive and harmful to aquatic life. Always utilize your institution's hazardous waste pickup service.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. [Link]

Sources

Personal protective equipment for handling 2-Methyl-2-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Characterization

2-Methyl-2-(3-methylphenyl)propan-1-amine is a specialized primary amine building block, structurally characterized by a neopentyl scaffold attached to a meta-substituted toluene ring.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its functional group chemistry dictates its safety profile.

As a Senior Application Scientist, I categorize this substance under High-Risk Organic Bases . It shares the hazardous properties of analogous phenethylamines and hindered primary amines:

  • Corrosivity (Category 1B/1C): The primary amine moiety (

    
    ) is a potent nucleophile and base.[1] Upon contact with biological tissue, it initiates liquefactive necrosis . Unlike acid burns, which form a protective eschar (scab) that limits penetration, amine burns saponify the fatty acids in cell membranes, allowing the chemical to penetrate deeper into the tissue until neutralized.
    
  • Volatility & Inhalation Toxicity: The molecular weight (~163.26 g/mol ) suggests moderate volatility.[1] Inhalation of vapors triggers severe respiratory tract irritation (chemical bronchitis) and potential sensitization.[1]

  • Optical/Tissue Damage: The high pH environment created by the amine on moist surfaces (eyes, mucous membranes) causes immediate, often irreversible protein denaturation.

Personal Protective Equipment (PPE) Matrix

The following protocol is not a suggestion; it is a barrier system designed to prevent catastrophic injury.

A. Respiratory & Engineering Controls (Primary Barrier)
  • Mandatory Engineering Control: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Respiratory PPE (Secondary): If work must occur outside a hood (e.g., maintenance, spill cleanup), a full-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) is required.[1] Note: Standard N95 masks offer zero protection against amine vapors.

B. Dermal & Ocular Protection (Secondary Barrier)[1]
Body ZoneStandard PPE (Splash Risk)High-Risk PPE (Immersion/Spill Cleanup)Scientific Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Goggles + 8-inch Face Shield Standard safety glasses allow vapors to bypass the lens, causing "blue haze" (corneal edema) and chemical burns.[1]
Hands Nitrile Gloves (Min. 5 mil / 0.12 mm)Laminate Film (Silver Shield/4H) or Double-gloved Nitrile (10 mil total)Amines can permeate thin nitrile.[1] The neopentyl chain adds lipophilicity, potentially accelerating permeation.
Body Lab Coat (Polyester/Cotton blend)Chemical Resistant Apron (Tychem® or PVC)Cotton absorbs amines, keeping the corrosive agent against the skin. An impervious apron prevents saturation.[1]

Operational Protocols: Handling & Decontamination

Protocol 3.1: Safe Transfer & Weighing
  • Causality: Static electricity can accumulate on glass and plastic during the transfer of organic amines, potentially causing splashing or aerosolization.

  • Step-by-Step:

    • Equip PPE: Don nitrile gloves and splash goggles before opening the chemical cabinet.[1]

    • Clear Hood: Remove incompatible materials (oxidizers, acids) from the fume hood.

    • Transfer: Use a disposable pipette or glass syringe for liquid transfer.[1] Never pour directly from a stock bottle to avoid "glugging" and splashing.[1]

    • Seal: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent amine salt formation (crusting) which can compromise the seal later.

Protocol 3.2: Emergency Spill Response
  • The "Do Not" Rule: DO NOT use water immediately on a large spill. Adding water to a concentrated amine can generate heat (exothermic hydration) and aerosolize the chemical.

Decision Logic for Spills:

SpillResponse Start Spill Detected SizeCheck Assess Volume Start->SizeCheck Small < 50 mL (In Hood) SizeCheck->Small Contained Large > 50 mL or Outside Hood SizeCheck->Large Uncontained Absorb Apply Dry Absorbent (Vermiculite/Sand) Small->Absorb Step 1 Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Apply Weak Acid Neutralizer (Citric Acid/Spill Kit) Absorb->Neutralize Step 2 Collect Collect as Hazardous Waste (Tag: Corrosive/Basic) Neutralize->Collect Step 3

Figure 1: Decision matrix for amine spill response. Note that evacuation is mandatory for uncontained spills due to respiratory hazards.

Disposal & Waste Management

Proper disposal prevents downstream reactions in waste drums.[1]

  • Segregation:

    • Stream: Basic Organic Waste (High pH).[1]

    • Incompatibles: NEVER mix with "Acid Waste" or "Oxidizer Waste."[1] Mixing this amine with nitric acid or peroxide waste can result in immediate explosion or violent boiling.[1]

  • Container:

    • Use HDPE (High-Density Polyethylene) or glass containers.[1] Avoid metal containers (aluminum) as amines can be corrosive to certain alloys over time.[1]

  • Labeling:

    • Must be labeled: "Hazardous Waste - Corrosive - Organic Base."[1]

    • List the full chemical name: 2-Methyl-2-(3-methylphenyl)propan-1-amine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1]

  • PubChem. (n.d.).[1] Compound Summary: 2-methyl-2-phenylpropan-1-amine (Analogous Structure Safety Data). National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-methyl-2-(4-methylphenyl)propan-1-amine (Isomer Analog). Merck KGaA.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(3-methylphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(3-methylphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.